Product packaging for N-Ethylacetamide(Cat. No.:CAS No. 625-50-3)

N-Ethylacetamide

Cat. No.: B1214281
CAS No.: 625-50-3
M. Wt: 87.12 g/mol
InChI Key: PMDCZENCAXMSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethylacetamide is a suitable nylon model for mechanistic studies of dye fading.>N-Ethylacetamide, also known as acetamidoethane or acetoethylamide, belongs to the class of organic compounds known as carboximidic acids. These are organic acids with the general formula RC(=N)-OH (R=H, organic group). This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and tea. This makes this compound a potential biomarker for the consumption of these food products.>This compound is a member of the class of acetamides that is the N-ethyl derivative of acetamide. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B1214281 N-Ethylacetamide CAS No. 625-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-5-4(2)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDCZENCAXMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060803
Record name Acetamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N-Ethylacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21234
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

205.00 °C. @ 760.00 mm Hg
Record name N-Ethylacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

625-50-3
Record name Ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9Y95ZE6J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Ethylacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Ethylacetamide basic chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Ethylacetamide

Introduction

This compound (IUPAC name: N-ethylethanamide) is a member of the acetamide class of organic compounds, characterized by an ethyl group attached to the nitrogen atom of an acetamide molecule.[1] It is a valuable organic intermediate and solvent used in various applications, including organic synthesis, and as a model for studying the properties of polyamides like nylon.[1][2] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These values are critical for understanding its behavior in various experimental and industrial settings.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₉NO[1][3][4]
Molecular Weight 87.12 g/mol [1][3][4][5]
CAS Number 625-50-3[1][3][4][6]
Appearance Colorless liquid or low-melting-point solid[2][3][7]
Melting Point -32 °C[1][4][8][9]
Boiling Point 205-209 °C at 760 mmHg 90-92 °C at 8 mmHg[10][11] [1][3][4][8]
Density 0.924 g/mL at 25 °C[3][4][8][9]
Refractive Index (n²⁰/D) 1.433[3][4][8][9]
Water Solubility Fully miscible[4][9][12][13]
LogP (Octanol-Water Partition Coefficient) -0.1 to -0.52 (estimated)[4][5][10]
pKa (Strongest Acidic) 16.46 - 16.62 (predicted)[4][10]
Vapor Pressure 0.256 mmHg at 25 °C[9][12]
Flash Point 106.67 °C (224 °F)[4][8][9][14]
SMILES String CCNC(C)=O[3][15]
InChI Key PMDCZENCAXMSOU-UHFFFAOYSA-N[3][15]

Visualization of Molecular Interactions and Synthesis

The physical properties of this compound, such as its high boiling point and water solubility, are heavily influenced by its ability to form hydrogen bonds. Its synthesis is commonly achieved through nucleophilic acyl substitution.

G Diagram 1: Hydrogen Bonding in this compound cluster_0 Molecule 1 cluster_1 Molecule 2 N1 N H1 H N1->H1 C1_1 C N1->C1_1 Et1 CH₂CH₃ N1->Et1 O2 O H1->O2 H-Bond O1 O C1_1->O1 CH3_1 CH₃ C1_1->CH3_1 N2 N H2 H N2->H2 C2_1 C N2->C2_1 Et2 CH₂CH₃ N2->Et2 C2_1->O2 CH3_2 CH₃ C2_1->CH3_2

Caption: Intermolecular hydrogen bonding between two this compound molecules.

G Diagram 2: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products A Ethylamine (CH₃CH₂NH₂) C Nucleophilic Acyl Substitution (in anhydrous solvent, 0-5°C) A->C B Acetyl Chloride (CH₃COCl) B->C D This compound (CH₃CONHC₂H₅) C->D E Hydrochloric Acid (HCl) C->E Byproduct

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Acylation of Ethylamine

This is a standard and widely used laboratory method for preparing this compound.[16] The reaction involves the nucleophilic attack of ethylamine on the carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride.[2][16]

Materials and Reagents:

  • Ethylamine (CH₃CH₂NH₂)

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Base (e.g., triethylamine or pyridine, optional to neutralize HCl byproduct)[2]

  • Aqueous sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and distillation apparatus.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in an appropriate volume of anhydrous diethyl ether.[2]

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial as the reaction is highly exothermic.[16]

  • Acylation: Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the cooled ethylamine solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[2]

  • Workup:

    • Carefully neutralize the excess acid and the HCl byproduct by slowly adding aqueous sodium bicarbonate solution until effervescence ceases.[2]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether.

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the resulting crude this compound by vacuum distillation (boiling point 90-92 °C at 8 mmHg) to obtain the final product.[3][8]

General Protocol for Physical Property Determination

a) Melting and Boiling Point Determination:

  • Melting Point: The melting point of this compound, which is below room temperature (-32 °C), is typically determined using a low-temperature thermometer or a cryostat. The sample is cooled until it solidifies, and then slowly warmed. The temperature at which the solid completely transitions to a liquid is recorded as the melting point.

  • Boiling Point: The boiling point is determined using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure (and at which the vapor and liquid phases are in equilibrium) is recorded. For substances like this compound that have high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific reduced pressure (e.g., 8 mmHg).[4]

b) Solubility Determination:

  • Qualitative solubility ("fully miscible") is determined by adding a small amount of this compound to water at a specific temperature (e.g., 25 °C) and observing if it forms a single homogeneous phase.[4]

  • Quantitative kinetic solubility can be measured by preparing a supersaturated solution of the compound in a buffer (e.g., phosphate-buffered saline at pH 7.4), allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the filtered supernatant, often using techniques like HPLC or UV-Vis spectroscopy.[17]

c) Refractive Index Measurement:

  • The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A few drops of the liquid sample are placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the sample. The measurement is typically performed at a standard temperature (20 °C) using the sodium D-line (589 nm).[8]

References

N-Ethylacetamide (CAS 625-50-3): A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Properties, Synthesis, and Applications of N-Ethylacetamide

This compound, with the CAS registry number 625-50-3, is a secondary amide that serves as a valuable compound in various scientific domains. Structurally, it is the N-ethyl derivative of acetamide, featuring an ethyl group bonded to the nitrogen atom of an acetamide core. This configuration allows the molecule to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl C=O group), which significantly influences its physical and chemical properties. Its utility spans from being an intermediate in organic and pharmaceutical synthesis to acting as a model system for studying the fundamental properties of the peptide bond in biochemical research.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow, oily liquid at room temperature. It is fully miscible with water, a property that enhances its utility as a solvent in various chemical processes. A comprehensive summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 625-50-3
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Appearance Clear, colorless or slightly yellow oily liquid
Melting Point -32 °C
Boiling Point 205 °C @ 760 mmHg; 90-92 °C @ 8 mmHg
Density 0.924 g/mL at 25 °C
Refractive Index (n20/D) 1.433
Flash Point 107 °C (224.6 °F)
Water Solubility Fully miscible
Vapor Pressure 0.256 - 0.300 mmHg @ 25 °C
SMILES String CCNC(C)=O
InChI Key PMDCZENCAXMSOU-UHFFFAOYSA-N

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic acyl substitution reactions. The two primary methods involve the acylation of ethylamine using either acetyl chloride or acetic anhydride.

Protocol 1: Synthesis via Acetyl Chloride

This is the most established method for preparing this compound. It involves the direct reaction of ethylamine with acetyl chloride (ethanoyl chloride).

Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. The reaction is highly exothermic and should be conducted in an ice bath to maintain a low temperature (0–5 °C).

  • Reagents: Dissolve ethylamine in a suitable inert solvent.

  • Addition: Add acetyl chloride dropwise to the cooled ethylamine solution with continuous stirring. The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize the acid, an excess of ethylamine or a non-nucleophilic base such as pyridine can be used.

  • Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield this compound.

  • Work-up and Purification: After the reaction is complete, the mixture can be subjected to a standard work-up procedure. This may involve partitioning the product between an organic solvent (like ethyl acetate) and water, washing the organic layer with an aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Synthesis_Acetyl_Chloride EA Ethylamine (CH₃CH₂NH₂) plus1 + EA->plus1 AC Acetyl Chloride (CH₃COCl) TI Tetrahedral Intermediate AC->TI Nucleophilic Attack NEA This compound TI->NEA Chloride Elimination plus2 + HCl HCl plus1->AC plus2->HCl

Diagram 1: Synthesis of this compound from Acetyl Chloride.
Protocol 2: Synthesis via Acetic Anhydride

An alternative and often safer method utilizes acetic anhydride as the acylating agent, avoiding the generation of corrosive HCl gas.

Methodology:

  • Reaction Setup: The reaction can be set up similarly to Protocol 1, though cooling may be less critical depending on the scale.

  • Reagents: Ethylamine is reacted directly with acetic anhydride.

  • Reaction: The nucleophilic attack of the ethylamine nitrogen occurs on one of the carbonyl carbons of the acetic anhydride.

  • Byproduct: The byproduct of this reaction is acetic acid, which is less hazardous than HCl.

  • Work-up and Purification: The work-up is similar to the acetyl chloride method. An aqueous basic wash (e.g., sodium bicarbonate or sodium hydroxide) is essential to remove the acetic acid byproduct. The final product is then dried and purified, typically by vacuum distillation.

Synthesis_Acetic_Anhydride EA Ethylamine (CH₃CH₂NH₂) plus1 + EA->plus1 AA Acetic Anhydride ((CH₃CO)₂O) arrow_node AA->arrow_node NEA This compound plus2 + NEA->plus2 HAc Acetic Acid (CH₃COOH) plus1->AA plus2->HAc arrow_node->NEA Experimental_Workflow start Reaction Setup (Flask, Stirrer, Ice Bath) reagents Slow Addition of Acylating Agent start->reagents reaction Reaction Monitoring (TLC, GC) reagents->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup drying Drying Organic Layer (e.g., Na₂SO₄) workup->drying filter Filtration drying->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate purify Purification (Vacuum Distillation) concentrate->purify end Pure this compound purify->end

N-Ethylacetamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Ethylacetamide, a secondary amide of significant interest in chemical synthesis and as a model compound for studying the peptide bond. This document details its fundamental properties, synthesis methodologies, and analytical characterization.

Core Properties of this compound

This compound is a colorless to slightly yellow liquid. Its key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C4H9NO[1]
Molecular Weight 87.12 g/mol [1][2]
CAS Number 625-50-3[1]
Melting Point -32 °C[1][3]
Boiling Point 206 - 208 °C[3]
Density 0.924 g/mL at 25 °C[1]
Refractive Index 1.433 (20 °C, D)[1]
Solubility Fully miscible in water[4]

Synthesis of this compound

This compound is primarily synthesized through the acylation of ethylamine. Two common methods are detailed below.

Acylation of Ethylamine with Acetyl Chloride

This is a widely used and established method for the synthesis of this compound involving a nucleophilic acyl substitution reaction.[5]

Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether or dichloromethane.[6]

  • Cooling: Cool the solution to 0–5 °C using an ice bath to manage the exothermic nature of the reaction.[5][6]

  • Acylation: Slowly add acetyl chloride dropwise to the cooled ethylamine solution while maintaining vigorous stirring. A base, such as triethylamine or pyridine, can be added to neutralize the hydrochloric acid byproduct.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1–2 hours.[6]

  • Workup: Neutralize any excess acid by washing with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation.[6]

Synthesis_Workflow_Acetyl_Chloride ethylamine Ethylamine in Anhydrous Solvent cooling Cool to 0-5 °C acetyl_chloride Acetyl Chloride stirring Stirring cooling->stirring Slow Addition base Base (e.g., Pyridine) neutralization Neutralize with NaHCO3 base->neutralization After 1-2h extraction Extract with Organic Solvent neutralization->extraction drying Dry with MgSO4 extraction->drying purification Distillation drying->purification product This compound purification->product

Synthesis of this compound via Acetyl Chloride.

Acylation of Ethylamine with Acetic Anhydride

An alternative to using acetyl chloride is acetic anhydride, which can be a safer option.

Experimental Protocol:

  • Reaction Setup: Combine ethylamine and acetic anhydride in a reaction vessel. The reaction can be performed in the presence of a base like pyridine.

  • Heating: The reaction mixture may require heating to proceed to completion.

  • Workup: The workup procedure is similar to the acetyl chloride method, involving neutralization, extraction, and drying.

  • Purification: The final product is purified by distillation.

Synthesis_Workflow_Acetic_Anhydride cluster_reaction Reaction cluster_purification Purification ethylamine Ethylamine reaction Reaction with Optional Heating acetic_anhydride Acetic Anhydride workup Workup (Neutralization, Extraction, Drying) reaction->workup distillation Distillation workup->distillation product This compound distillation->product

Synthesis of this compound via Acetic Anhydride.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl and acetyl groups.

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a ¹H NMR spectrometer. The resulting spectrum will show distinct peaks corresponding to the different proton environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the amide group.

Experimental Protocol:

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer. Alternatively, the spectrum can be obtained from a solution in a suitable solvent. Key vibrational bands to be observed include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Safety and Handling

This compound is harmful if swallowed.[4][7] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the appropriate SDS before handling any chemical.

References

An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to N-ethylacetamide, a valuable chemical intermediate, from the starting materials chloroethane and ethanoyl chloride. The synthesis is a two-step process involving the initial formation of ethylamine from chloroethane, followed by its acylation using ethanoyl chloride. This document details the underlying chemical principles, experimental methodologies, and relevant data for both synthetic steps.

Synthetic Strategy Overview

The direct conversion of chloroethane to this compound by reaction with ethanoyl chloride is not a feasible synthetic route. Instead, a two-step approach is employed:

  • Step 1: Synthesis of Ethylamine. Chloroethane is converted to ethylamine via a nucleophilic substitution reaction with ammonia.

  • Step 2: Synthesis of this compound. The resulting ethylamine is then acylated using ethanoyl chloride (acetyl chloride) to yield the final product, this compound.

This overall transformation is a functional group interconversion, where an alkyl halide is ultimately converted to a secondary amide.

Step 1: Synthesis of Ethylamine from Chloroethane

The synthesis of ethylamine from chloroethane is achieved through the ammonolysis of the alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Principle and Mechanism

In this SN2 reaction, the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbon atom of chloroethane, displacing the chloride ion as the leaving group. To favor the formation of the primary amine (ethylamine) and minimize the formation of secondary (diethylamine) and tertiary (triethylamine) amines, a large excess of ammonia is used.[1][2][3] The reaction is typically carried out in a sealed tube with ethanol as a solvent to contain the volatile reactants and products.[2][3]

The initial reaction forms ethylammonium chloride. The excess ammonia then acts as a base to deprotonate the ethylammonium ion, yielding the free ethylamine.[4]

Overall Reaction: CH3CH2Cl + 2NH3 (excess) → CH3CH2NH2 + NH4Cl

Experimental Protocol: Ammonolysis of Chloroethane
  • Materials:

    • Chloroethane

    • Concentrated aqueous ammonia

    • Ethanol

    • Sodium hydroxide (for workup)

    • Anhydrous potassium carbonate (for drying)

  • Procedure:

    • A concentrated solution of ammonia in ethanol is prepared.

    • This solution is placed in a sealed tube, and chloroethane is added. A significant excess of ammonia is crucial to maximize the yield of the primary amine.

    • The sealed tube is heated. The precise temperature and reaction time can vary, but temperatures around 100°C are commonly employed.[5]

    • After cooling, the tube is carefully opened, and the contents are transferred to a distillation apparatus.

    • The excess ammonia and ethanol are removed by distillation.

    • The remaining mixture, containing ethylamine hydrochloride and ammonium chloride, is treated with a strong base, such as sodium hydroxide, to liberate the free ethylamine.

    • The ethylamine is then distilled from the reaction mixture.

    • The collected distillate is dried over anhydrous potassium carbonate and then fractionally distilled to obtain pure ethylamine.

  • Yield: The yield of ethylamine can be variable and is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to chloroethane. With a large excess of ammonia, the formation of the primary amine is favored.

Data Presentation: Reactants and Products for Step 1
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Chloroethane64.5112.30.92 (at 0°C)
Ammonia17.03-33.340.73 (at -33.3°C)
Ethylamine45.0816.60.689 (at 15°C)

Step 2: Synthesis of this compound from Ethylamine

The second step involves the acylation of ethylamine with ethanoyl chloride (acetyl chloride). This is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethanoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product, this compound.[6][7] The reaction is vigorous and produces hydrogen chloride as a byproduct.[8] To neutralize the HCl, a base such as pyridine or an excess of ethylamine is used.[8][9]

Overall Reaction: CH3CH2NH2 + CH3COCl → CH3CONHCH2CH3 + HCl

Experimental Protocol: Acylation of Ethylamine
  • Materials:

    • Ethylamine

    • Ethanoyl chloride (Acetyl chloride)

    • Triethylamine (or another suitable base)

    • Dichloromethane (or another suitable aprotic solvent)

    • 2N Hydrochloric acid (for workup)

    • Saturated sodium bicarbonate solution (for workup)

    • Brine (for workup)

    • Anhydrous sodium sulfate (for drying)

  • Procedure (adapted from a similar synthesis): [2]

    • Ethylamine is dissolved in dichloromethane in a flask, and the solution is cooled in an ice bath.

    • Triethylamine (approximately 1.1 equivalents) is added to the solution.

    • Ethanoyl chloride (1 equivalent) is added dropwise to the stirred solution, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 18 hours).

    • The reaction mixture is then quenched with water and transferred to a separatory funnel.

    • The organic layer is washed successively with 2N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • The product can be further purified by distillation under reduced pressure.

  • Yield: While a specific yield for this exact protocol is not cited, similar acylation reactions of primary amines are generally high-yielding. An alternative synthesis from ethyl acetate and ethylamine has been reported with a yield of 61.62% and a purity of 99.2%.[10]

Data Presentation: Product Characterization

Physicochemical Properties of this compound:

PropertyValue
Molar Mass87.12 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point205 °C (at 760 mmHg)
Density0.924 g/mL (at 25 °C)
Refractive Index (n20/D)1.433

Spectroscopic Data for this compound:

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.1Triplet3H-CH₂CH
~2.0Singlet3H-COCH
~3.2Quartet2H-CH ₂CH₃
~5.6Broad Singlet1H-NH -
¹³C NMR Chemical Shift (δ) ppm Assignment
~15-CH₂C H₃
~23-COC H₃
~35-C H₂CH₃
~170-C =O
IR Spectroscopy Wavenumber (cm⁻¹) Assignment
~3300 (broad)N-H stretch
~2970, 2930C-H stretch (aliphatic)
~1640C=O stretch (amide I)
~1550N-H bend (amide II)

Mandatory Visualizations

Overall Synthetic Pathway

Synthesis_Pathway chloroethane Chloroethane (CH3CH2Cl) ethylamine Ethylamine (CH3CH2NH2) chloroethane->ethylamine  Step 1:  + NH3 (excess)  Ethanol, Heat  (SN2 Reaction)   ethanoyl_chloride Ethanoyl Chloride (CH3COCl) n_ethylacetamide This compound (CH3CONHCH2CH3) ethylamine->n_ethylacetamide  Step 2:  + Ethanoyl Chloride  Base (e.g., Et3N)  DCM  (Nucleophilic Acyl  Substitution)   Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification dissolve Dissolve Ethylamine in Dichloromethane cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_acetyl_chloride Add Ethanoyl Chloride (dropwise) add_base->add_acetyl_chloride warm Warm to RT, Stir add_acetyl_chloride->warm Reaction quench Quench with Water warm->quench extract Wash with HCl (aq) quench->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify Nucleophilic_Acyl_Substitution reactants Ethylamine (Nucleophile) N-H bonds Ethanoyl Chloride (Electrophile) C=O bond C-Cl bond tetrahedral_intermediate Tetrahedral Intermediate N⁺-H bond C-O⁻ bond C-Cl bond reactants:N->tetrahedral_intermediate Nucleophilic Attack product_formation Product Formation C=O reformed Cl⁻ eliminated tetrahedral_intermediate->product_formation Collapse of Intermediate final_product This compound (Product) N-H bond product_formation->final_product Deprotonation base Base (e.g., Et3N) base->product_formation

References

Spectroscopic Properties of N-Ethylacetamide: A Technical Guide for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylacetamide (NEA), a simple secondary amide, serves as a fundamental model compound for studying the structural characteristics of the peptide bond (-CO-NH-) prevalent in proteins and various pharmaceutical compounds. Its spectroscopic properties provide a wealth of information for elucidating molecular structure, conformation, and intermolecular interactions. This technical guide offers an in-depth exploration of the key spectroscopic techniques—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to the structural analysis of this compound. Detailed experimental protocols and a logical workflow for structural elucidation are provided to assist researchers in their analytical endeavors.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3280Strong, BroadN-H Stretch
~2970MediumC-H Stretch (Asymmetric, CH₃)
~2930MediumC-H Stretch (Asymmetric, CH₂)
~2870MediumC-H Stretch (Symmetric, CH₃)
~1645StrongC=O Stretch (Amide I)
~1560StrongN-H Bend and C-N Stretch (Amide II)
~1460MediumC-H Bend (CH₃ and CH₂)
~1370MediumC-H Bend (CH₃)
~1290MediumC-N Stretch and N-H Bend (Amide III)
~725MediumN-H Wag (Amide V)

Note: Peak positions can vary slightly depending on the sample phase (neat liquid, solution) and solvent used.

Raman Spectroscopy

Table 2: Expected Raman Bands for this compound

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~1650StrongC=O Stretch (Amide I)[1][2]
~1550MediumN-H Bend and C-N Stretch (Amide II)[1][2]
~1300MediumC-N Stretch and N-H Bend (Amide III)[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5Broad Singlet1HN-H
~3.25Quartet2H-CH₂-
~1.95Singlet3HCH₃-C=O
~1.10Triplet3H-CH₂-CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C =O
~34-C H₂-
~23C H₃-C=O
~15-CH₂-C H₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
8745-50[M]⁺ (Molecular Ion)
7210-15[M - CH₃]⁺
44100[CH₃CH₂NH]⁺
4350-55[CH₃CO]⁺
30~100[CH₂NH₂]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) or Transmission between salt plates.

Procedure (ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a single drop of this compound onto the center of the ATR crystal.

  • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

  • After data acquisition, clean the ATR crystal thoroughly with an appropriate solvent.

Procedure (Transmission):

  • Place one drop of liquid this compound onto a clean, dry NaCl or KBr salt plate.

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 600 cm⁻¹.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid this compound.

Method: Fourier-Transform (FT) Raman or Dispersive Raman Spectroscopy.

Procedure:

  • Place the liquid this compound sample into a glass NMR tube or a quartz cuvette.

  • Place the sample holder into the spectrometer.

  • Set the laser excitation wavelength (e.g., 785 nm or 1064 nm for FT-Raman to minimize fluorescence).

  • Adjust the laser power to a level that provides a good signal without causing sample degradation (typically 100-300 mW).

  • Set the spectral range to cover the expected vibrational modes (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

  • Acquire the spectrum, co-adding multiple scans to achieve a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Procedure:

  • Prepare the sample by dissolving approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Method: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • For GC-MS:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).

    • The separated components elute from the column and enter the mass spectrometer's ion source.

  • In the Mass Spectrometer:

    • The sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, exemplified by this compound, using the spectroscopic techniques discussed.

G Workflow for Structural Elucidation of this compound MS Mass Spectrometry (MS) Integration Integrate All Spectroscopic Data MS->Integration Molecular Formula (from M⁺) and Fragmentation Pattern IR Infrared (IR) Spectroscopy IR->Integration Presence of Functional Groups (C=O, N-H) NMR_H ¹H NMR Spectroscopy NMR_H->Integration Proton Environment and Connectivity (Splitting Patterns) NMR_C ¹³C NMR Spectroscopy NMR_C->Integration Carbon Skeleton and Functional Groups Raman Raman Spectroscopy Raman->Integration Vibrational Modes (Complementary to IR) Proposed_Structure Propose Candidate Structure(s) Integration->Proposed_Structure Confirmation Confirm Structure and Stereochemistry Proposed_Structure->Confirmation Compare Predicted Spectra with Experimental Data

Caption: Logical workflow for structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the spectroscopic analysis of a liquid sample like this compound.

G Experimental Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_2 Data Processing and Analysis Sample_Prep Prepare Liquid Sample (Neat or in Solution) IR_Exp Acquire IR Spectrum Sample_Prep->IR_Exp Raman_Exp Acquire Raman Spectrum Sample_Prep->Raman_Exp NMR_Exp Acquire NMR Spectra (¹H and ¹³C) Sample_Prep->NMR_Exp MS_Exp Acquire Mass Spectrum Sample_Prep->MS_Exp Data_Processing Process Raw Data (e.g., Fourier Transform, Baseline Correction) IR_Exp->Data_Processing Raman_Exp->Data_Processing NMR_Exp->Data_Processing MS_Exp->Data_Processing Peak_Picking Peak Picking and Integration Data_Processing->Peak_Picking Spectral_Interpretation Interpret Spectra and Assign Peaks Peak_Picking->Spectral_Interpretation

Caption: Generalized experimental workflow.

Conclusion

The spectroscopic analysis of this compound provides a clear and instructive example of how modern analytical techniques are employed for the structural elucidation of organic molecules. By integrating data from IR, Raman, NMR, and Mass Spectrometry, a comprehensive and unambiguous picture of its molecular structure can be obtained. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of the structural properties of amides and related compounds.

References

N-Ethylacetamide: A Comprehensive Technical Guide for Peptide Backbone Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetamide (NEA) is a simple secondary amide that serves as an excellent model system for investigating the fundamental properties of the peptide backbone. Its structure, CH₃-CO-NH-CH₂-CH₃, contains the secondary amide linkage (-CO-NH-) that is the cornerstone of peptide and protein structures. By studying this smaller, more manageable molecule, researchers can gain critical insights into the conformational preferences, vibrational dynamics, and hydrogen-bonding capabilities of the peptide bond, which are essential for understanding protein folding, structure, and function.[1] This guide provides an in-depth overview of NEA, including its physicochemical properties, detailed experimental protocols for its study, and its application as a model in peptide research. While N-methylacetamide (NMA) is more extensively studied, NEA provides a valuable comparative model with a different N-alkyl substituent.[1] Where specific data for NEA is limited, data from its close analog NMA will be utilized with appropriate context.

Physicochemical and Spectroscopic Properties of this compound

A summary of the key physical and computed properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₄H₉NO[2][3]
Molecular Weight 87.12 g/mol [3]
Boiling Point 205 °C at 760 mmHg[3]
Density 0.924 g/mL at 25 °C
IUPAC Name This compound[2][3]
InChI Key PMDCZENCAXMSOU-UHFFFAOYSA-N[3]
SMILES CCNC(=O)C[2][3]
CAS Number 625-50-3[2]

Conformational Analysis

The planarity of the amide bond due to resonance stabilization results in the possibility of cis and trans isomers. For N-alkyl amides, the trans conformation, where the N-alkyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable.

Theoretical studies on N-ethyl,N-methylacetamide suggest that the most stable conformer has the N-ethyl group syn to the carbonyl group.[4] For NEA, the trans conformer is expected to be significantly lower in energy than the cis conformer. Ab initio calculations on N-methylacetamide (NMA) show the trans conformer to be more stable by approximately 2.1-2.5 kcal/mol in the gas phase and in solution.[4] A similar energy difference is expected for NEA.

G trans H₃C-C(=O)   |  N-H   |  CH₂-CH₃ cis H₃C-C(=O)   |  H-N-CH₂-CH₃ trans->cis  ΔE ≈ 2.1-2.5 kcal/mol (by analogy to NMA) cis->trans Rotation about C-N bond

Caption: Workflow for the synthesis and purification of this compound.

FTIR Spectroscopy of Liquid this compound

Objective: To obtain the infrared spectrum of liquid NEA to identify characteristic amide vibrational bands.

Materials and Equipment:

  • This compound, purified

  • FTIR spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pipette

  • Chloroform for cleaning

Procedure:

  • Ensure the FTIR spectrometer is properly aligned and a background spectrum has been collected.

  • Clean the salt plates thoroughly with chloroform and dry them completely.

  • Place one to two drops of liquid NEA onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film and avoiding air bubbles.

  • Mount the sandwiched plates in the spectrometer's sample holder.

  • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Process the spectrum (e.g., baseline correction) as needed.

G A Collect Background Spectrum B Prepare Liquid Sample on Salt Plate A->B C Mount Sample in Spectrometer B->C D Acquire FTIR Spectrum C->D E Process and Analyze Spectrum D->E

Caption: Workflow for a molecular dynamics simulation of NEA.

Conclusion

This compound is a valuable tool for researchers in the fields of biophysics, biochemistry, and drug development. Its simplicity allows for detailed experimental and computational studies that provide fundamental insights into the nature of the peptide bond. By understanding the conformational preferences, vibrational dynamics, and interactions of this model system, scientists can build a more robust understanding of the complex behavior of proteins. This guide has provided a comprehensive overview of the properties of NEA and detailed protocols to facilitate its use in research. The continued study of NEA and related molecules will undoubtedly contribute to advancements in our understanding of protein science.

References

Understanding the amide functional group in N-Ethylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Amide Functional Group in N-Ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This compound (C₄H₉NO) is a secondary amide that serves as an exemplary model for understanding the fundamental chemistry of the amide bond, a linkage of paramount importance in biochemistry and the pharmaceutical industry.[1] As a simple mimic for the peptide backbone, its study provides crucial insights into the structural, spectroscopic, and reactive properties of proteins.[1] This guide offers a comprehensive technical overview of the amide functional group as manifested in this compound, presenting its physicochemical properties, spectroscopic signature, synthesis, and key reactions, supported by detailed experimental protocols and logical diagrams.

Core Concepts: Structure and Properties

This compound, systematically named N-ethylethanamide, consists of an acetyl group bonded to the nitrogen of an ethylamine moiety.[2][3] The core of its functionality lies in the C-N bond of the amide group, which exhibits significant double-bond character due to resonance. This delocalization of the nitrogen's lone pair of electrons into the carbonyl system results in a planar geometry for the amide group, a feature that dictates the secondary structure of proteins.[4]

This resonance stabilization makes the amide bond relatively unreactive compared to other carbonyl derivatives. The nitrogen atom is not strongly basic, and the carbonyl carbon is less electrophilic. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows this compound to form intermolecular hydrogen bonds, significantly influencing its physical properties like boiling point and solubility.[1][4]

Resonance of the Amide Functional Group

The stability and planarity of the amide bond are best explained by its resonance hybrid structures. The actual structure is an average of these contributors, with a significant C-N double bond character.

Caption: Resonance structures of the this compound amide group.
Physicochemical Data

The quantitative properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [2]
Appearance Colorless liquid or low-melting-point solid[2][5]
Melting Point -32 °C / -25.6 °F[2]
Boiling Point 206 - 208 °C / 402.8 - 406.4 °F at 760 mmHg[2]
Density 0.924 g/cm³ at 25 °C[2]
Refractive Index (n²⁰/D) 1.433
Solubility Fully miscible in water; soluble in polar organic solvents[5]
CAS Number 625-50-3[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and characterization of this compound. The key spectral features are detailed below.

Spectroscopic DataCharacteristic Peaks / Signals (Predicted & Typical)
FTIR (Neat Liquid) ~3280 cm⁻¹ (N-H stretch, H-bonded)~3080 cm⁻¹ (N-H stretch, Amide II overtone)~2970 cm⁻¹ (C-H stretch, alkyl)~1645 cm⁻¹ (C=O stretch, Amide I band)~1550 cm⁻¹ (N-H bend, Amide II band)
¹H NMR (CDCl₃) ~5.5-6.5 ppm (broad singlet, 1H, N-H)~3.25 ppm (quartet, 2H, -N-CH₂-CH₃)~1.95 ppm (singlet, 3H, -CO-CH₃)~1.15 ppm (triplet, 3H, -N-CH₂-CH₃)
¹³C NMR (CDCl₃) ~170 ppm (C=O, carbonyl carbon)~34 ppm (-N-CH₂-)~23 ppm (-CO-CH₃)~15 ppm (-CH₃ of ethyl)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Reactivity

The amide bond in this compound can be formed and cleaved through several fundamental organic reactions.

Synthesis of this compound

The most common and efficient synthesis involves the nucleophilic acyl substitution reaction between ethylamine and an acylating agent like acetyl chloride or acetic anhydride.[5] The amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide.[5]

SynthesisWorkflow Reactants Reactants: - Ethylamine (nucleophile) - Acetyl Chloride (electrophile) - Pyridine (base) Setup Reaction Setup: Combine reactants in an appropriate solvent (e.g., DCM) at 0-5 °C. Reactants->Setup Reaction Nucleophilic Acyl Substitution: Stir for 1-2 hours at room temperature. Setup->Reaction Workup Aqueous Workup: 1. Wash with dilute HCl (aq) 2. Wash with NaHCO₃ (aq) 3. Wash with brine Reaction->Workup Purification Purification: 1. Dry organic layer (e.g., Na₂SO₄) 2. Filter and concentrate in vacuo 3. (Optional) Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acetyl Chloride

Materials:

  • Ethylamine (70% solution in water or as a solution in THF)

  • Acetyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Diethyl ether (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 eq) and pyridine (1.1 eq) in DCM (100 mL). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq), dissolved in 20 mL of DCM, to the stirred ethylamine solution via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Safety: The reaction is exothermic.[1] Acetyl chloride is highly corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment (PPE).[5]

Key Reactions of the Amide Group

3.2.1. Hydrolysis The amide bond of this compound is stable but can be cleaved by hydrolysis under acidic or basic conditions to yield acetic acid and ethylamine (or its corresponding salt).[5] This reaction typically requires heating.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • 6 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Reflux condenser, heating mantle, round-bottom flask.

Procedure:

  • Place this compound (1.0 eq) and 6 M H₂SO₄ (5-10 eq volume) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.

  • Cool the reaction mixture to room temperature. The resulting solution will contain acetic acid and ethylammonium sulfate.

  • The products can be separated and identified. For instance, making the solution basic will liberate volatile ethylamine, which has a characteristic fishy odor.

3.2.2. Reduction Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This compound is reduced to diethylamine (CH₃CH₂NHCH₂CH₃).

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Glauber's salt (Na₂SO₄·10H₂O) or a Fieser workup (sequential addition of water and NaOH solution).

  • Nitrogen or Argon atmosphere setup.

Procedure:

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Control the rate of addition to manage the exothermic reaction.

  • Reaction: After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Quenching (Caution! Highly Exothermic): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL). This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, filterable precipitate forms. Filter the solid and wash it thoroughly with THF or ether.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield diethylamine.

Safety: LiAlH₄ reacts violently with water and protic solvents. All glassware must be dry, and the reaction must be run under an inert atmosphere. The quenching process is extremely hazardous and must be performed with extreme care behind a blast shield.

Conclusion

This compound provides an invaluable platform for exploring the intricacies of the amide functional group. Its structural planarity, driven by resonance, its capacity for hydrogen bonding, and its characteristic reactivity through hydrolysis and reduction are all foundational concepts with direct applicability to peptide chemistry and drug design. The protocols and data presented herein serve as a robust technical resource for professionals engaged in chemical and pharmaceutical research.

References

Solubility and miscibility of N-Ethylacetamide in water

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Miscibility of N-Ethylacetamide in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of this compound in water. The information is curated for professionals in research and development who require a detailed understanding of the physicochemical properties of this compound for applications in areas such as drug formulation and chemical synthesis.

Introduction to this compound

This compound (NEA), with the chemical formula CH₃CONHCH₂CH₃, is a secondary amide that serves as a versatile solvent and a model compound for studying peptide bonds. Its ability to participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl C=O group), significantly influences its physical and chemical properties, including its interaction with aqueous systems.

Solubility and Miscibility in Water

This compound is widely reported to be fully miscible with water in all proportions. This high degree of aqueous compatibility is a critical attribute for its use in various scientific and industrial applications.

Quantitative Solubility Data
PropertyValueSource(s)
Water Solubility Fully miscible[1][2][3]
LogP (estimated) -0.520[2][3]

Table 1: Solubility and Partition Coefficient of this compound.

The negative LogP value indicates a higher preference for the aqueous phase over an oily phase, which is consistent with its high water solubility.

Thermodynamic Insights

The miscibility of this compound with water is driven by favorable intermolecular interactions. Thermodynamic data for this compound-water mixtures, such as the enthalpy of mixing, provide insight into these interactions. While specific experimental data for the enthalpy of mixing of this compound and water are not directly available in the cited literature, data for the closely related N-methylacetamide (NMA) shows a negative enthalpy of mixing with water, with a maximum value of approximately -1400 J/mol at 308.15 K. It is suggested that due to increased steric hindrance from the ethyl group, the enthalpy of mixing for this compound with water would be slightly less negative.

The DETHERM database is a source for thermophysical property data, including the density and enthalpy of mixing for this compound/water systems.

Experimental Protocols for Miscibility Determination

Several methods can be employed to determine the miscibility of a liquid in water. A standard visual method is detailed below.

Visual Miscibility Titration Method

This protocol describes a straightforward and widely used method to determine the miscibility of a liquid, such as this compound, in water at a given temperature.

Objective: To determine if this compound is miscible in water at all proportions at a controlled temperature.

Materials:

  • This compound (≥99% purity)

  • Distilled or deionized water

  • Calibrated burette (50 mL)

  • Volumetric flasks (100 mL)

  • Glass vials or test tubes with stoppers

  • Constant temperature water bath

  • Vortex mixer

Procedure:

  • Preparation of Stock Solutions: While not strictly necessary for a fully miscible substance, preparing a range of initial concentrations can be a systematic approach. For this protocol, we will perform incremental additions.

  • Experimental Setup:

    • Place a series of clean, dry, and labeled glass vials in a rack.

    • Maintain the water bath at the desired experimental temperature (e.g., 25 °C). Allow all reagents and glassware to equilibrate to this temperature.

  • Titration and Observation:

    • Add a known volume of water (e.g., 5 mL) to a vial.

    • Using the burette, add a small, known volume of this compound (e.g., 0.5 mL) to the water.

    • Stopper the vial and vortex for 30-60 seconds to ensure thorough mixing.

    • Place the vial in the constant temperature water bath for at least 15 minutes to allow it to equilibrate.

    • Visually inspect the mixture against a well-lit background. A single, clear, homogeneous phase indicates miscibility at that concentration. The presence of turbidity, cloudiness, or phase separation indicates immiscibility or partial miscibility.

    • Continue to add incremental volumes of this compound to the same vial, recording the total volumes of both components at each step, and repeat the mixing, equilibration, and observation steps until a wide range of compositions has been tested (e.g., from water-rich to this compound-rich).

    • To confirm miscibility across all proportions, the experiment should also be performed in the reverse manner, by titrating water into a known volume of this compound.

  • Data Recording and Interpretation:

    • Record the volumes of this compound and water for each composition tested.

    • Note the visual observation (clear and homogeneous, or turbid/phase separation) for each composition.

    • If the mixture remains a single, clear phase across all tested compositions, the two liquids are considered miscible under the experimental conditions.

Visualizations

The following diagrams illustrate the conceptual basis of miscibility and a typical experimental workflow.

Miscibility_Concept cluster_0 Miscible System (e.g., this compound and Water) cluster_1 Immiscible System (e.g., Oil and Water) A This compound C Homogeneous Solution A->C Mix B Water B->C Mix D Oil F Two Phases D->F Mix E Water E->F Mix

Caption: Conceptual Diagram of Miscibility vs. Immiscibility.

Experimental_Workflow start Start: Prepare Reagents (this compound & Water) setup Set up Constant Temperature Bath start->setup add_water Add Known Volume of Water to Vial setup->add_water add_nea Add Known Volume of This compound via Burette add_water->add_nea mix Stopper and Vortex for 60 seconds add_nea->mix equilibrate Equilibrate in Water Bath (15 min) mix->equilibrate observe Visual Observation equilibrate->observe record Record Results observe->record Clear, Homogeneous phase_sep Phase Separation/ Turbidity Observed observe->phase_sep Not Homogeneous more_nea More Compositions to Test? record->more_nea more_nea->add_nea Yes end End: Conclude Miscibility more_nea->end No

Caption: Experimental Workflow for Visual Miscibility Determination.

Conclusion

This compound exhibits complete miscibility with water, a property that is fundamental to its utility in aqueous-based systems. This behavior is underpinned by the formation of strong hydrogen bonds between the amide and water molecules. While detailed quantitative solubility limits are not a primary focus of research due to its complete miscibility, understanding the thermodynamic properties of this compound-water mixtures and the experimental methods to confirm miscibility is crucial for its effective application in research and drug development.

References

An In-Depth Technical Guide to N-Ethylacetamide (CH₃CONHCH₂CH₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetamide, a secondary amide with the chemical formula CH₃CONHCH₂CH₃, is a versatile organic compound with significant applications in chemical synthesis and research. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and extensive spectroscopic data for its characterization. Furthermore, this guide explores its role as a pharmaceutical intermediate and a model compound for fundamental biochemical studies, providing valuable insights for professionals in drug development and scientific research.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] It is fully miscible with water and possesses a moderately polar nature, which makes it a useful solvent in certain organic reactions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [3]
CAS Number 625-50-3[2]
Appearance Colorless to slightly yellow liquid[1]
Melting Point -32 °C[2]
Boiling Point 90-92 °C at 8 mmHg[2]
Density 0.924 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.433[2]
Flash Point 107 °C (224.6 °F) - closed cup[2]
Water Solubility Fully miscible[1]
LogP -0.1[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections provide detailed data from Mass Spectrometry, ¹H NMR, and IR spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns that are useful for its identification.

Table 2: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
8746.9[M]⁺ (Molecular Ion)
7210.5[M - CH₃]⁺
4431.0[CH₃CH₂NH]⁺
4350.7[CH₃CO]⁺
30100.0[CH₂NH₂]⁺

Data sourced from NIST Mass Spectrometry Data Center.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7br s1HN-H
3.26q2H-NH-CH₂ -CH₃
1.98s3HCH₃ -CO-
1.14t3H-NH-CH₂-CH₃

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration. Data is consistent with spectra available from ChemicalBook.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the amide functional group.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~2970StrongC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I band)
~1560StrongN-H bend (Amide II band)
~1290MediumC-N stretch

Data is consistent with spectra available from the NIST Chemistry WebBook[6] and general IR absorption tables.[7]

Experimental Protocols

Synthesis of this compound via Acylation of Ethylamine

This protocol describes the synthesis of this compound from ethylamine and acetyl chloride.

Materials:

  • Ethylamine (CH₃CH₂NH₂)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Triethylamine (optional, as a base to neutralize HCl)

  • Aqueous sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride dropwise from a dropping funnel to the cooled and stirring ethylamine solution. A violent reaction may occur, so the addition should be slow and controlled. The reaction is: CH₃COCl + 2CH₃CH₂NH₂ → CH₃CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Neutralize any excess acid by carefully adding aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation.

Purification of this compound

The crude product from the synthesis can be purified by fractional distillation.

Equipment:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if distilling under reduced pressure)

Procedure:

  • Set up the distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (90-92 °C at 8 mmHg).

Applications in Research and Drug Development

This compound serves as a valuable molecule in several areas of scientific research and pharmaceutical development.

  • Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of certain pharmaceutical compounds. A notable example is its use in the production of Zaleplon, a non-benzodiazepine hypnotic used for the treatment of insomnia.[1]

  • Model for Peptide Backbone Studies: Due to the presence of a secondary amide group, this compound is often used as a simple model compound to study the properties of the peptide bond in proteins. Its spectroscopic and conformational properties provide insights into the more complex structures of polypeptides.

  • Solvent and Reagent in Organic Synthesis: Its polarity and hydrogen bonding capabilities make this compound a useful solvent for specific reactions. It also serves as a reactant in the synthesis of more complex molecules.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G reagents Reactants: Ethylamine Acetyl Chloride reaction Acylation Reaction (0-5 °C, Anhydrous Solvent) reagents->reaction workup Aqueous Workup: Neutralization (NaHCO₃) Extraction reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification: Distillation drying->purification product Pure this compound purification->product

Caption: Synthesis and Purification Workflow for this compound.

Logical Relationship in Spectroscopic Characterization

This diagram shows the logical flow of using different spectroscopic methods to confirm the structure of this compound.

G compound This compound (C₄H₉NO) ms Mass Spectrometry (Confirms Molecular Weight) compound->ms Analyzed by nmr ¹H NMR Spectroscopy (Elucidates Proton Environment) compound->nmr Analyzed by ir IR Spectroscopy (Identifies Functional Groups) compound->ir Analyzed by structure Confirmed Structure ms->structure nmr->structure ir->structure

Caption: Spectroscopic Characterization of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is harmful if swallowed. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a compound of significant interest to researchers and drug development professionals. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a valuable tool in both academic and industrial settings. This guide provides the essential technical information required for its effective use and characterization.

References

Methodological & Application

Application Notes and Protocols: N-Ethylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Ethylacetamide as a potential solvent in organic synthesis. Due to its polar aprotic nature, this compound presents an interesting, yet underexplored, alternative to more conventional solvents. This document summarizes its physicochemical properties, discusses its potential applications based on these properties, and provides a general experimental workflow for its use in organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its effective application in chemical synthesis. This compound is a colorless to slightly yellow liquid with properties that suggest its utility in a range of organic reactions.[1] A summary of its key physical and chemical data is presented below.

PropertyValueReference(s)
CAS Number 625-50-3[2]
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Melting Point -32 °C
Boiling Point 90-92 °C at 8 mmHg
Density 0.924 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.433
Water Solubility Fully miscible[1]
Purity (typical) ≥99.0% (GC)[2]

Potential Applications in Organic Synthesis

While specific, detailed protocols for the use of this compound as a primary solvent in organic synthesis are not extensively documented in publicly available literature, its properties suggest several potential applications:

  • Polar Aprotic Solvent: With its amide functional group, this compound is a polar solvent. Being N-ethylated, it is an aprotic solvent, meaning it does not have an acidic proton and cannot act as a hydrogen bond donor. Polar aprotic solvents are known to accelerate the rates of S_N2 reactions by effectively solvating the cation while leaving the nucleophile relatively free and more reactive.[3][4][5] Therefore, this compound could be a suitable medium for various nucleophilic substitution reactions.

  • High Boiling Point: Its relatively high boiling point suggests that this compound can be used for reactions that require elevated temperatures to proceed at a reasonable rate.

  • Solubility of Polar Reagents: Due to its polarity, this compound is expected to be a good solvent for a variety of polar organic and inorganic reagents that have limited solubility in less polar solvents.[6][7]

  • Medium for Catalytic Reactions: The polarity and coordinating ability of the amide group might make this compound a suitable solvent for certain transition-metal-catalyzed reactions, such as coupling reactions.

It is important to note that while these applications are theoretically plausible, empirical validation through specific experimental work is necessary to determine the efficacy of this compound as a solvent in these contexts.

Experimental Protocols

General Workflow for an Organic Synthesis Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_prep Reagent Preparation & Weighing solvent_prep Solvent (this compound) Preparation & Drying reagent_prep->solvent_prep glassware_prep Glassware Assembly & Inert Atmosphere solvent_prep->glassware_prep reaction_setup Reaction Setup & Reagent Addition glassware_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC, etc.) reaction_setup->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching Reaction Complete extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography, Recrystallization, etc.) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for organic synthesis.

Detailed Methodology for a Generic Nucleophilic Substitution Reaction:

This protocol is a template and should be adapted based on the specific reactivity of the substrates and nucleophiles.

  • Preparation:

    • Dry the this compound solvent over a suitable drying agent (e.g., molecular sieves) if the reaction is sensitive to moisture.

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Accurately weigh the electrophilic substrate and the nucleophile.

  • Reaction:

    • Dissolve the electrophilic substrate in an appropriate volume of dry this compound in the reaction flask.

    • If the nucleophile is a solid, it can be added directly to the reaction mixture. If it is a liquid, it can be added via a syringe. For highly reactive nucleophiles, consider dissolving them in this compound and adding the solution dropwise.

    • Stir the reaction mixture at the desired temperature (room temperature or heated).

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or an appropriate aqueous solution.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine to remove any remaining this compound and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

    • Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Logical Relationships in Solvent Selection for S_N2 Reactions

The choice of solvent is a critical parameter in nucleophilic substitution reactions. The following diagram illustrates the decision-making process for solvent selection in S_N2 reactions, highlighting the role of polar aprotic solvents like this compound.

G reaction_type Reaction Type: SN2 solvent_choice Solvent Choice reaction_type->solvent_choice polar_protic Polar Protic (e.g., H2O, EtOH) - Solvates nucleophile - Decreases nucleophilicity solvent_choice->polar_protic polar_aprotic Polar Aprotic (e.g., this compound, DMF, DMSO) - Solvates cation - Nucleophile is 'naked' and reactive solvent_choice->polar_aprotic non_polar Non-Polar (e.g., Hexane) - Poor solubility of nucleophile solvent_choice->non_polar outcome_protic Slow Reaction Rate polar_protic->outcome_protic outcome_aprotic Fast Reaction Rate polar_aprotic->outcome_aprotic outcome_nonpolar Very Slow or No Reaction non_polar->outcome_nonpolar

Caption: Solvent selection logic for S_N2 reactions.

Conclusion

This compound possesses physicochemical properties that make it a promising candidate as a polar aprotic solvent for various organic syntheses. Its high polarity, aprotic nature, and relatively high boiling point suggest its potential utility in reactions involving polar reagents and requiring elevated temperatures, particularly in nucleophilic substitution reactions. However, the lack of specific, documented applications in the scientific literature underscores the need for further research to fully evaluate its performance and scope as a solvent in organic chemistry. The general protocols and logical frameworks provided herein offer a starting point for researchers interested in exploring the use of this compound in their synthetic endeavors.

References

Application of N-Ethylacetamide in Pharmaceutical Intermediate Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of N-Ethylacetamide and its derivatives in the synthesis of pharmaceutical intermediates. The focus is on its role as a crucial building block in the formation of complex heterocyclic structures found in active pharmaceutical ingredients (APIs).

Introduction

This compound is a versatile organic compound widely utilized in the chemical and pharmaceutical industries.[1][2] It serves not only as a polar aprotic solvent but also as a key reactant and intermediate in the synthesis of various organic molecules.[1][3] Its amide functionality and the presence of an ethyl group make it a valuable precursor for introducing the N-ethylacetamido moiety into target molecules. This functional group is present in several pharmaceutical compounds, where it can influence the molecule's pharmacological properties, such as receptor binding and metabolic stability.

A significant application of an this compound derivative is in the synthesis of Zaleplon , a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[1][4] In this synthesis, the N-ethylacetamido group is incorporated into the final API structure, highlighting the importance of this compound as a foundational building block.

Application in the Synthesis of Zaleplon

The synthesis of Zaleplon involves the preparation of a key intermediate, N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide , which contains the core structure derived from this compound. This intermediate is then cyclized with 3-amino-4-cyanopyrazole to form the final pyrazolopyrimidine ring system of Zaleplon.[5][6]

Synthetic Pathway for Zaleplon

The overall synthetic route involves a multi-step process, starting from the ethylation of an acetamide precursor, followed by condensation and cyclization reactions.

G A N-(3-acetylphenyl)-acetamide B N-(3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide A->B Dimethylformamide dimethyl acetal C N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide B->C Ethyl bromide, Base E Zaleplon (N-(3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-N-ethylacetamide) C->E Acidic conditions D 3-amino-4-cyanopyrazole D->E

Figure 1: Synthetic pathway for Zaleplon.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Zaleplon, with a focus on the steps involving the this compound moiety.

Synthesis of the Key Intermediate: N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide

This protocol is a composite of procedures outlined in the patent literature.[3][6]

Step 1: Formation of N-(3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide

  • To a solution of N-(3-acetylphenyl)-acetamide in a suitable organic solvent (e.g., toluene), add dimethylformamide dimethyl acetal.

  • Heat the reaction mixture at reflux for a specified period to drive the condensation reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and isolate the product, N-(3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide, by filtration or crystallization.

Step 2: Ethylation to form N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide

  • Dissolve the N-(3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide in an aprotic solvent (e.g., dimethylformamide).

  • Add a suitable base (e.g., sodium hydride or an alkali metal hydroxide) to the solution under an inert atmosphere.

  • Slowly add ethyl bromide to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product to obtain N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide.

Synthesis of Zaleplon from the this compound Intermediate

This protocol is based on a specific example found in the chemical literature.[5]

Materials and Equipment:

  • N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide

  • 3-amino-4-cyanopyrazole

  • Heptafluorobutyric acid (or another suitable acid like HCl)

  • Water

  • 2-Butanone

  • 50 mL Erlenmeyer flask

  • Magnetic stir bar and stir plate

  • HPLC for reaction monitoring

Procedure:

  • In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, combine N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide (1.3 g) and 3-amino-4-cyanopyrazole (0.54 g).

  • Add water (17 mL) and 2-butanone (17 mL) to the flask to create a two-phase system.

  • Add heptafluorobutyric acid (0.5 mL) to catalyze the cyclization reaction.

  • Stir the two-phase mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking aliquots from each phase at regular intervals (e.g., 30, 60, 90 minutes, and overnight) and analyzing them by HPLC.

  • Continue stirring until the reaction is complete, as indicated by the disappearance of the starting materials.

  • Upon completion, isolate Zaleplon from the reaction mixture. This may involve separation of the layers, extraction, and purification by crystallization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Weigh and combine: N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide (1.3 g) 3-amino-4-cyanopyrazole (0.54 g) B Add solvents to create a two-phase system: Water (17 mL) 2-Butanone (17 mL) A->B C Add catalyst: Heptafluorobutyric acid (0.5 mL) B->C D Stir the mixture vigorously at room temperature C->D E Monitor reaction progress by HPLC at 30, 60, 90 min, and overnight D->E F Continue stirring until completion E->F G Separate the aqueous and organic layers F->G H Extract and purify the product G->H I Isolate pure Zaleplon H->I

Figure 2: Experimental workflow for the synthesis of Zaleplon.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Zaleplon from its this compound-derived precursor as described in the protocol above.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Role
N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide260.331.34.99Precursor
3-amino-4-cyanopyrazole108.100.544.99Reactant
Zaleplon305.33--Product
Reaction Conditions
Solvent SystemWater / 2-Butanone (1:1 v/v)34 mL total-Reaction Medium
CatalystHeptafluorobutyric acid0.5 mL-Acid Catalyst
TemperatureRoom Temperature--Reaction Temperature
Reaction TimeOvernight--Duration
Results
Product Yield (based on HPLC area %)-100%-Purity/Conversion

Note: The yield is reported as 100% based on HPLC area percentage, indicating complete conversion of the starting material. The isolated yield may vary depending on the purification procedure.[5]

Conclusion

This compound and its derivatives are valuable intermediates in pharmaceutical synthesis. The synthesis of Zaleplon serves as a prime example of how the N-ethylacetamido moiety can be strategically incorporated into a complex API. The provided protocols offer a detailed guide for researchers working on the synthesis of pyrazolopyrimidine-based compounds and other heterocyclic systems where this compound can be used as a key building block. The straightforward and high-yielding nature of the final cyclization step makes this a robust method for the preparation of this important pharmaceutical agent.

References

Application Notes and Protocols for Capping in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Subject: Protocols for the Capping Step in Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides. A critical step in ensuring the purity and success of the synthesis is the "capping" of unreacted amino groups on the growing peptide chain. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. The capping step acetylates these unreacted N-terminal amines, rendering them unreactive to subsequent coupling cycles and preventing the formation of undesired byproducts.

This document provides a detailed overview of the standard protocols for the capping step in SPPS. While the inquiry specified the use of N-Ethylacetamide, extensive research of scientific literature and established protocols has revealed that This compound is not a standard or documented capping agent in solid-phase peptide synthesis . The universally accepted and most widely utilized capping agent is acetic anhydride , typically used in combination with a base. Therefore, the following application notes and protocols will focus on the established and validated methods using acetic anhydride.

Principle of Capping

The primary goal of the capping step is to permanently block any free amino groups that failed to react during the preceding coupling step. This is achieved by introducing an acetyl group to the N-terminus of the unreacted peptide chain. This process is crucial for minimizing the presence of deletion mutations in the final peptide product.

Standard Capping Reagents

The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][2][3]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine/DIPEA in DMF

This protocol is a widely adopted standard procedure for capping in Fmoc-based SPPS.[1]

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Washing: Following the amino acid coupling step, thoroughly wash the peptide-resin to remove excess reagents and byproducts. Perform a series of washes with DMF (typically 3-5 times).

  • Preparation of Capping Solution: Prepare the capping solution fresh before each use. A common formulation is a mixture of acetic anhydride and pyridine (or DIPEA) in DMF.[3]

  • Capping Reaction:

    • Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel.

    • Agitate the mixture gently using a shaker or by bubbling nitrogen through the vessel for 15-30 minutes at room temperature.[1]

  • Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (typically 3-5 times) to remove residual capping reagents and byproducts.

  • Confirmation of Capping (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative Kaiser test (indicated by a yellow or colorless result) signifies a successful capping reaction. If the test is positive, the capping procedure should be repeated.[1]

Quantitative Data for Standard Capping Protocol

ParameterValue/RangeReagent Concentration/RatioSolventReference
Reaction Time 15 - 30 minutes-DMF[1]
Temperature Room Temperature--[1]
Acetic Anhydride 5-50 equivalents (based on resin substitution)Varies with protocolDMF[1]
Pyridine/DIPEA 5-50 equivalents (based on resin substitution)Varies with protocolDMF[1]
Acetic Anhydride:Pyridine Ratio 3:2 (v/v) is also commonly used--[2]
Protocol 2: Capping of 2-Chlorotrityl Chloride Resin

This protocol is specific for capping unreacted sites on 2-chlorotrityl chloride resin after the loading of the first amino acid.[2]

Materials:

  • Loaded 2-chlorotrityl chloride resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Washing: Wash the loaded resin three times with DCM.[2]

  • Preparation of Capping Solution: Prepare a fresh capping solution of DCM:MeOH:DIPEA in a 17:2:1 ratio.[2]

  • Capping Reaction: Add the capping solution to the resin and agitate for 45-60 minutes at room temperature.[2]

  • Post-Capping Wash: After the reaction, wash the resin four times with DCM and then four times with DMF.[2]

Quantitative Data for 2-Chlorotrityl Chloride Resin Capping

ParameterValue/RangeReagent Ratio (v/v/v)SolventReference
Reaction Time 45 - 60 minutes-DCM/MeOH[2]
Temperature Room Temperature--[2]
Reagent Mixture -17:2:1 (DCM:MeOH:DIPEA)-[2]

Visualization of Experimental Workflows

Workflow for Standard SPPS Capping

SPPS_Capping_Workflow start Start: Post-Coupling wash1 Wash Resin (DMF) start->wash1 capping Capping Reaction (15-30 min, RT) wash1->capping prep_cap Prepare Capping Solution (Acetic Anhydride/Base in DMF) prep_cap->capping wash2 Wash Resin (DMF) capping->wash2 kaiser Kaiser Test wash2->kaiser repeat_cap Repeat Capping kaiser->repeat_cap Positive end End: Proceed to Next Deprotection kaiser->end Negative repeat_cap->capping

Caption: Workflow for the standard capping procedure in SPPS.

SPPS_Cycle Deprotection Fmoc Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional but Recommended) Washing2->Capping Washing3 Washing Capping->Washing3 Washing3->Deprotection

References

N-Ethylacetamide as a toughening agent and surfactant

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: N-Ethylacetamide

A Acknowledgment of Limited Data Availability

These application notes, therefore, are constructed based on the general principles of polymer science and surface chemistry. The protocols provided are generalized methodologies for evaluating potential toughening agents and surfactants and should be adapted and validated for the specific systems under investigation by researchers. The information presented herein is intended to guide preliminary research efforts in the absence of compound-specific data.

Part 1: this compound as a Potential Toughening Agent

The function of a toughening agent in a polymer matrix is to increase the material's resistance to fracture under stress. This is often achieved by mechanisms that allow for energy dissipation, such as plastic deformation. Small molecules can sometimes act as plasticizers, which increase flexibility and reduce brittleness, thereby contributing to toughness. Plasticizers work by inserting themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg). A lower Tg means the material transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, enhancing its ductility and toughness at ambient conditions.

Logical Workflow for Evaluating this compound as a Toughening Agent

Toughening_Agent_Workflow cluster_prep Sample Preparation cluster_testing Material Testing cluster_analysis Data Analysis A Polymer Selection B NEA Compounding (e.g., Melt Blending) A->B C Specimen Fabrication (e.g., Injection Molding) B->C D Thermal Analysis (DSC) - Measure Tg C->D E Mechanical Testing - Tensile Test - Impact Test C->E F Compare Tg vs. NEA % D->F G Compare Mechanical Properties vs. NEA % E->G H Conclusion on Toughening Effect F->H G->H

Caption: Workflow for evaluating the toughening effect of this compound on a polymer.

Hypothetical Data on Mechanical Properties

The following table presents a hypothetical summary of expected trends if this compound were to act as an effective plasticizer and toughening agent in a model polymer like Polylactic Acid (PLA). Note: This data is illustrative and not based on cited experimental results.

NEA Concentration (% w/w)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
0 (Control PLA)6055525
552482045
1045425070
1538359085
Experimental Protocol: Evaluation of Toughening Effects

Objective: To determine the effect of this compound concentration on the thermal and mechanical properties of a selected polymer.

Materials & Equipment:

  • Base Polymer (e.g., PLA pellets, dried)

  • This compound (99% purity)

  • Twin-screw extruder for melt blending

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM) with tensile grips

  • Izod impact tester

  • Digital calipers

Procedure:

  • Compounding:

    • Pre-dry the base polymer pellets according to manufacturer's specifications to remove moisture.

    • Prepare blends of the polymer with this compound at various weight percentages (e.g., 0%, 5%, 10%, 15%).

    • Feed the physical mixture into a twin-screw extruder.

    • Melt blend the materials at a temperature suitable for the base polymer (e.g., 180-200°C for PLA).

    • Extrude the blended material into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Using an injection molding machine, fabricate standardized test specimens (e.g., ASTM D638 for tensile testing, ASTM D256 for Izod impact testing).

  • Thermal Analysis (DSC):

    • Use a DSC to determine the glass transition temperature (Tg) of each blend.

    • Seal a small sample (5-10 mg) of the molded material in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is identified as a step-change in the heat flow curve.

  • Mechanical Testing:

    • Tensile Test: Conduct tensile tests on the dumbbell-shaped specimens using a UTM according to ASTM D638. Measure the tensile strength and elongation at break.

    • Impact Test: Perform Notched Izod impact tests on the rectangular bar specimens according to ASTM D256 to measure the impact resistance.

Part 2: this compound as a Potential Surfactant

A surfactant (surface-active agent) is a substance that lowers the surface tension of a liquid, the interfacial tension between two liquids, or between a liquid and a solid. Surfactants are amphiphilic molecules, meaning they contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This compound (CH₃CONHCH₂CH₃) possesses a polar amide group and nonpolar ethyl and methyl groups, giving it some amphiphilic character, though it is fully miscible in water.

Logical Pathway for Surfactant Characterization

Surfactant_Characterization cluster_prep Solution Preparation cluster_testing Measurement cluster_analysis Data Analysis A Prepare Aqueous Solutions of NEA B Vary Concentration (Logarithmic Scale) A->B C Measure Surface Tension (e.g., Du Noüy Ring Method) B->C D Plot Surface Tension vs. Log(Concentration) C->D E Identify Breakpoint as Critical Micelle Concentration (CMC) D->E F Determine Surface Tension at CMC (γcmc) E->F

Caption: Process for characterizing the surfactant properties of this compound.

Hypothetical Data on Surfactant Properties

The following table provides an example of how surface tension might change with this compound concentration if it were to behave as a surfactant. Note: This data is illustrative and not based on cited experimental results.

NEA Concentration (mol/L)Log(Concentration)Surface Tension (mN/m)
0.001-3.070.5
0.01-2.065.2
0.1-1.058.1
0.5-0.350.3
1.00.049.8
2.00.349.5

In this hypothetical data, the Critical Micelle Concentration (CMC) would be identified around 0.5 mol/L, where the surface tension begins to plateau.

Experimental Protocol: Surface Tension Measurement

Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations and determine its Critical Micelle Concentration (CMC), if one exists.

Materials & Equipment:

  • This compound (99% purity)

  • Deionized water

  • Volumetric flasks and pipettes

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Perform a series of dilutions to create solutions with a range of concentrations (e.g., from 10⁻⁴ M to 1 M).

  • Tensiometer Calibration and Setup:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72 mN/m at 25°C).

    • Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) to remove any contaminants.

  • Surface Tension Measurement:

    • Measure the surface tension of each prepared solution, starting from the most dilute to minimize contamination.

    • Ensure the measurement is taken at a constant temperature.

    • For each concentration, perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Plot the measured surface tension as a function of the logarithm of the this compound concentration.

    • If this compound acts as a surfactant, the plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau.

    • The concentration at the intersection of these two regions is the Critical Micelle Concentration (CMC). The surface tension at this plateau is the γcmc.

Application Notes and Protocols for N-Ethylacetamide in Mechanistic Studies of Dye Fading

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylacetamide serves as a valuable model solvent in the mechanistic study of dye fading, particularly for understanding the photostability of dyes used on synthetic fibers like nylon. Its amide structure mimics the polymer backbone of nylon, providing a homogenous system to investigate the fundamental photochemical reactions that lead to color loss. These studies are crucial for the development of more robust and long-lasting dyes for textiles and other materials.

This document provides detailed application notes on the use of this compound in such studies, protocols for key experiments, and a summary of findings on the photodegradation of anthraquinone and azo dyes.

Mechanistic Insights from Dye Fading in this compound

Studies utilizing this compound as a solvent have revealed that the photodegradation of both anthraquinone and azo dyes is a complex process initiated by the dye's excited triplet state. The primary photochemical reaction involves the abstraction of a hydrogen atom from the this compound molecule by the excited dye.

The subsequent reactions and the overall fading rate are significantly influenced by the presence of oxygen and the specific chemical structure of the dye. In some instances, oxygen can retard fading by re-oxidizing the reduced dye intermediates. Conversely, it can also accelerate fading through the initiation of free-radical oxidation reactions.

The photostability of dyes in this compound has been shown to be dependent on the wavelength of incident light, with radiation in the 300-400 nm range being particularly damaging. Furthermore, the substitution pattern of the dye molecule plays a critical role. For example, electron-donating groups on anthraquinone dyes and increased conjugation in azo dyes generally lead to greater photostability.

Data Presentation: Summary of Dye Photostability in this compound

The following tables summarize the key findings from mechanistic studies of dye fading in this compound.

Table 1: Factors Influencing the Photodegradation of Dyes in this compound

FactorEffect on Dye FadingMechanistic Role
Excited State Initiates fadingThe n-π* triplet state of the dye is the primary photoactive species.
Hydrogen Abstraction Primary photochemical reactionThe excited dye abstracts a hydrogen atom from the amide solvent (this compound).
Oxygen Can retard or accelerate fadingRetards by re-oxidation of reduced dye; accelerates via free-radical oxidation.
Wavelength of Light Fading is wavelength-dependent300-400 nm radiation is most damaging for many dyes.

Table 2: Structure-Photostability Relationships of Dyes in this compound

Dye ClassStructural FeatureEffect on Photostability
Anthraquinones UnsubstitutedVery photoreactive.
Amino-substitutedMuch more photostable.
Electron-donating groupsIncreased photostability.
Electron-withdrawing groupsCan improve oxidative photostability.
Azo Dyes Simple azobenzene derivativesLess photostable.
Increased conjugation (diazo, naphthazo)More photostable.
Electron-withdrawing groupsCan improve oxidative photostability.
Cobalt premetallisedVery photostable.

Experimental Protocols

Protocol 1: Determination of the Quantum Yield of Photodegradation

This protocol outlines the steps to measure the quantum yield of photodegradation for a dye in this compound, which is a measure of the efficiency of the fading process.

Materials:

  • Dye of interest

  • This compound (spectroscopic grade)

  • Spectrophotometer (UV-Vis)

  • Light source with a monochromator or filter to select the excitation wavelength

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Quartz cuvettes

Procedure:

  • Preparation of Dye Solution: Prepare a solution of the dye in this compound of a known concentration, such that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Actinometry: To determine the photon flux of the light source, irradiate the actinometer solution in the same experimental setup as the dye solution. Measure the change in absorbance of the actinometer at the appropriate wavelength and calculate the photon flux according to established actinometry protocols.

  • Dye Irradiation: Fill a quartz cuvette with the dye solution and place it in the irradiation setup.

  • Spectroscopic Monitoring: At regular time intervals, remove the cuvette and record the full UV-Vis absorption spectrum of the dye solution.

  • Data Analysis:

    • From the absorption spectra, determine the change in the concentration of the dye over time.

    • The quantum yield (Φ) is calculated using the following formula: Φ = (Number of dye molecules degraded) / (Number of photons absorbed by the dye)

    • The number of degraded molecules can be determined from the change in concentration, and the number of absorbed photons is determined from the actinometry experiment and the absorbance of the dye solution.

Protocol 2: Investigation of the Effect of Oxygen on Dye Fading

This protocol describes how to assess the role of oxygen in the photodegradation mechanism.

Materials:

  • Dye solution in this compound (as prepared in Protocol 1)

  • High-purity nitrogen or argon gas

  • Gas-tight quartz cuvettes with a stopcock

  • Irradiation and spectrophotometry equipment (as in Protocol 1)

Procedure:

  • Degassing the Solution:

    • Place the dye solution in a gas-tight cuvette.

    • Bubble high-purity nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen.

    • Seal the cuvette to prevent re-entry of air.

  • Irradiation and Monitoring (Oxygen-Free):

    • Irradiate the deoxygenated dye solution as described in Protocol 1.

    • Monitor the change in the dye's absorption spectrum over time.

  • Irradiation and Monitoring (Air-Saturated):

    • Prepare an identical dye solution that is saturated with air (or a specific concentration of oxygen).

    • Irradiate this solution under the same conditions as the deoxygenated sample.

    • Monitor the change in the dye's absorption spectrum over time.

  • Comparison:

    • Compare the rate of fading (decrease in absorbance) for the deoxygenated and air-saturated solutions.

    • A significant difference in the fading rates indicates the involvement of oxygen in the photodegradation mechanism. An increased rate suggests an oxidative fading pathway is accelerated by oxygen, while a decreased rate suggests oxygen is quenching the excited state or re-oxidizing a reduced intermediate.

Mandatory Visualization

Caption: Photodegradation mechanism of dyes in this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Dye Prepare Dye Solution in this compound Irradiate_Dye Irradiate Dye Solution Prep_Dye->Irradiate_Dye Prep_Act Prepare Actinometer Solution Irradiate_Act Irradiate Actinometer & Measure Photon Flux Prep_Act->Irradiate_Act Calc_QY Calculate Quantum Yield (Φ) Irradiate_Act->Calc_QY Photon Flux Data Monitor Monitor Absorbance Change over Time Irradiate_Dye->Monitor Calc_Deg Calculate Moles of Dye Degraded Monitor->Calc_Deg Calc_Deg->Calc_QY

Caption: Workflow for determining the quantum yield of photodegradation.

Application Notes and Protocols for Utilizing N-Ethylacetamide in Broadband Dielectric Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylacetamide (NEA) is a secondary amide that serves as an important model system in biophysics and materials science. Its structural similarity to the peptide bond linkage in proteins makes it an excellent candidate for studying the dynamics of hydrogen-bonded systems. Broadband Dielectric Spectroscopy (BDS) is a powerful technique to investigate the molecular dynamics of materials over a wide range of frequencies and temperatures. By probing the response of molecular dipoles to an external alternating electric field, BDS provides insights into relaxation processes, charge transport, and intermolecular interactions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in broadband dielectric spectroscopy studies. The focus is on understanding the characteristic Debye-like relaxation of NEA, which is attributed to the dynamics of its hydrogen-bonded supramolecular structures.[1][2][3]

Core Concepts

This compound molecules form transient linear chains through intermolecular N-H···O=C hydrogen bonds.[1][3] These supramolecular structures possess large dipole moments, leading to a high static dielectric permittivity, often exceeding 100.[1][3] BDS of NEA reveals a prominent Debye-like relaxation process, which is associated with the cooperative dynamics and reorganization of these hydrogen-bonded chains.[1][2]

Studying the dielectric properties of NEA as a function of temperature and pressure allows for a deeper understanding of the stability and dynamics of these hydrogen-bonded networks, which is crucial for modeling the behavior of more complex biological systems like peptides and proteins.

Logical Relationship: Dielectric Relaxation of this compound

cluster_0 External Electric Field cluster_1 This compound Sample E_field Alternating Electric Field (E) NEA_dipoles NEA Molecular Dipoles (Random Orientation) E_field->NEA_dipoles Application Aligned_dipoles Aligned Dipoles (Polarization) NEA_dipoles->Aligned_dipoles Alignment Relaxation Relaxation (Return to Random) Aligned_dipoles->Relaxation Field Reversal/ Removal Relaxation->NEA_dipoles Re-randomization

Caption: Dielectric relaxation of polar this compound molecules in an alternating electric field.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from broadband dielectric spectroscopy studies of this compound.

Table 1: Dielectric Properties of this compound at Various Temperatures and Pressures

Temperature (K)Pressure (MPa)Static Dielectric Permittivity (ε₀)Relaxation Time (τ) (s)Reference
198250Not explicitly stated~10⁻²[3]
258786.5Not explicitly stated~10⁻⁵[3]
Ambient0.1> 100Not explicitly stated[1][3]

Table 2: Activation Volume and Pressure Coefficient of Glass Transition Temperature

ParameterValueConditionsReference
Activation Volume (ΔV)68 ± 2 cm³/molat 198 K[3]
Activation Volume (ΔV)48 ± 2 cm³/molat 258 K[3]
Pressure Coefficient of T₉ (dT₉/dp)92 K/GPain the limit of low pressures[3]

Experimental Protocols

The following protocols provide detailed methodologies for conducting broadband dielectric spectroscopy on this compound.

Materials and Equipment
  • Sample: this compound (NEA), ≥99% purity (e.g., Sigma Aldrich).

  • Spectrometer: Broadband dielectric spectrometer (e.g., Novocontrol Alpha-A).

  • Frequency Range: 10⁻¹ Hz to 10⁶ Hz.

  • Temperature Control: Cryostat system with precise temperature control (e.g., Novocontrol Quatro Cryosystem).

  • Sample Cell:

    • For atmospheric pressure: Standard parallel plate capacitor (e.g., gold-plated electrodes).

    • For high pressure: A specialized high-pressure cell with a stainless steel capacitor and a Teflon capsule for the liquid sample.

  • Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent moisture condensation at low temperatures.

Protocol 1: BDS at Atmospheric Pressure
  • Sample Preparation:

    • Use this compound as received, ensuring it is handled in a dry environment to minimize water absorption.

    • Allow the sample to thermally equilibrate to room temperature before opening the container.

  • Sample Loading:

    • Place a defined volume of liquid NEA onto the lower electrode of the parallel plate capacitor.

    • Carefully lower the upper electrode to the desired sample thickness (e.g., using calibrated spacers, typically 0.1 mm). Ensure there are no air bubbles trapped between the electrodes.

  • Measurement Setup:

    • Mount the sample cell in the cryostat.

    • Connect the cell to the BDS analyzer.

    • Purge the cryostat with dry nitrogen gas.

    • Set the desired temperature program. Due to NEA's tendency to crystallize, measurements are often performed on the supercooled liquid by first rapidly cooling the sample to below its glass transition temperature and then taking measurements upon heating.

  • Data Acquisition:

    • Set the frequency range (e.g., 10⁶ Hz down to 10⁻¹ Hz).

    • Apply a small AC voltage (typically ≤ 1 Vrms) to ensure a linear dielectric response.

    • Perform isothermal frequency sweeps at each desired temperature, allowing for thermal stabilization at each step.

    • Record the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity.

Protocol 2: BDS under High Pressure
  • Sample Preparation:

    • As per the atmospheric pressure protocol.

  • Sample Loading:

    • Fill the Teflon capsule with liquid NEA.

    • Place the stainless steel capacitor inside the Teflon capsule, ensuring it is fully immersed in the liquid.

    • Install the filled capsule into the high-pressure chamber.

  • Measurement Setup:

    • Assemble the high-pressure apparatus.

    • Pressurize the sample chamber using a pressure-transmitting medium (e.g., silicone oil).

    • To avoid crystallization, a common procedure is to rapidly compress the sample at a relatively high temperature (e.g., 258 K) to induce a glassy state.[3]

  • Data Acquisition:

    • Perform isothermal measurements by setting a target temperature and then varying the pressure.

    • Alternatively, perform isobaric measurements by setting a constant pressure and varying the temperature.

    • For isothermal experiments, after reaching the glassy state at high pressure, the pressure is incrementally released, and dielectric spectra are recorded at each pressure point where the relaxation peak is within the frequency window.[3]

    • Continuously monitor the dielectric response to detect the onset of crystallization.

Data Analysis Workflow

The data obtained from BDS experiments are typically analyzed to extract key parameters that describe the molecular dynamics of this compound.

Data Analysis and Interpretation Workflow

cluster_0 Experimental Data cluster_1 Data Processing & Analysis cluster_2 Interpretation raw_data Raw Data (ε'(ω), ε''(ω), T, P) plot_spectra Plot Dielectric Spectra (ε'' vs. frequency) raw_data->plot_spectra fit_model Fit Spectra with Model (e.g., Havriliak-Negami) plot_spectra->fit_model For quantitative analysis interpretation Interpret Molecular Dynamics (H-bond dynamics, cooperativity) plot_spectra->interpretation Qualitative analysis extract_params Extract Parameters (τ, Δε, α, β) fit_model->extract_params arrhenius_plot Arrhenius/VFT Plot (log(τ) vs. 1/T) extract_params->arrhenius_plot activation_energy Calculate Activation Energy/Volume arrhenius_plot->activation_energy activation_energy->interpretation

Caption: Workflow for the analysis and interpretation of BDS data from this compound.

  • Plotting: The imaginary part of the permittivity (ε''), known as the dielectric loss, is plotted against frequency in a logarithmic scale. The peak in the dielectric loss corresponds to the characteristic relaxation time (τ) of the dipolar process, where τ = 1 / (2πf_max).

  • Modeling: The dielectric spectra can be fitted using empirical models, such as the Havriliak-Negami function, to describe the shape of the relaxation peak. For a simple Debye relaxation, this function simplifies, and the peak is symmetric.

  • Parameter Extraction: From the fitting, parameters such as the relaxation time (τ), dielectric strength (Δε), and shape parameters (α and β) are extracted.

  • Temperature and Pressure Dependence: The temperature dependence of the relaxation time is often plotted in an Arrhenius or Vogel-Fulcher-Tammann (VFT) plot (log(τ) vs. 1/T) to determine the activation energy of the relaxation process. The pressure dependence of the relaxation time can be used to calculate the activation volume.

Conclusion

Broadband dielectric spectroscopy is a highly effective technique for probing the molecular dynamics of this compound, a key model system for understanding hydrogen bonding in biological molecules. The protocols and data analysis workflows presented here provide a framework for researchers to investigate the dielectric properties of NEA and similar materials. Careful control of experimental conditions, particularly to avoid crystallization, is essential for obtaining high-quality, reproducible data. The insights gained from such studies are valuable for applications in drug development, materials science, and fundamental biophysics.

References

Application Notes and Protocols: N-Ethylacetamide as a Reaction Medium for Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetamide (NEA) is a polar, acyclic amide solvent with properties that suggest its potential as a reaction medium for various chemical transformations, including condensation reactions. Its high boiling point, polarity, and capacity for hydrogen bonding make it an interesting alternative to more conventional solvents. These application notes provide an overview of the physicochemical properties of this compound, a general protocol for its use in condensation reactions, and a discussion of its potential advantages and limitations. While specific examples in the literature are scarce, the information presented here is based on the known characteristics of NEA and analogous amide solvents like N,N-dimethylacetamide (DMAc).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Condensation Reactions
Molecular Formula C4H9NO-
Molecular Weight 87.12 g/mol -
CAS Number 625-50-3For easy identification and sourcing.[1][2][3]
Appearance Colorless liquidFacilitates visual monitoring of the reaction.[4][5]
Boiling Point 204-206 °CAllows for a wide range of reaction temperatures, suitable for reactions requiring significant heat.[1][6]
Melting Point -32 °CRemains in a liquid state over a broad temperature range.[2][3]
Density 0.924 g/mL at 25 °CImportant for reaction setup and calculations.[1]
Solubility Fully miscible in water; soluble in many organic solvents.Versatile for various workup procedures and for dissolving a range of reactants.[2][3][6]
Polarity HighCan facilitate the dissolution of polar reactants and intermediates, potentially enhancing reaction rates.[6]
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Can influence reaction mechanisms and the stability of transition states.

General Experimental Protocol for a Condensation Reaction in this compound

The following is a generalized protocol for a condensation reaction, such as an amidation or esterification, using this compound as the solvent. This protocol should be adapted based on the specific requirements of the reactants and the desired product.

Objective: To conduct a generic condensation reaction in this compound.

Materials:

  • This compound (reaction grade, anhydrous)

  • Reactant A (e.g., a carboxylic acid)

  • Reactant B (e.g., an amine or alcohol)

  • Condensing agent (e.g., DCC, EDC, or a catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

  • Anhydrous organic solvent for workup (e.g., ethyl acetate, dichloromethane)

  • Aqueous solutions for workup (e.g., dilute HCl, saturated NaHCO3, brine)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply line

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Reactant A (1.0 eq) and this compound.

    • Stir the mixture until Reactant A is fully dissolved.

    • Begin purging the flask with an inert gas.

  • Addition of Reactants:

    • Add Reactant B (1.0-1.2 eq) to the reaction mixture.

    • If required, add the condensing agent or catalyst (specify amount) to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) using a heating mantle or oil bath.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid precipitate has formed (e.g., urea byproduct from a carbodiimide condensing agent), filter the mixture.

    • Transfer the filtrate to a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Diagrams

logical_workflow start Start: Planning a Condensation Reaction solvent_choice Solvent Selection start->solvent_choice high_temp High Reaction Temperature Required? solvent_choice->high_temp polar_reactants Are Reactants/Intermediates Polar? high_temp->polar_reactants Yes other_solvent Consider Other Solvents high_temp->other_solvent No h_bond Is Hydrogen Bonding Beneficial? polar_reactants->h_bond Yes polar_reactants->other_solvent No use_nea Consider this compound h_bond->use_nea Yes h_bond->other_solvent No

Caption: Logical workflow for considering this compound as a solvent.

reaction_scheme R-COOH Carboxylic Acid R-CO-NH-R' Amide R'-NH2 Amine H2O Water p1 p2 p1->p2 + This compound Heat

References

Application Notes and Protocols for the Catalytic Synthesis of N-Ethylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-ethylacetamide via the catalytic amidation of ethyl acetate with ethylamine. This direct amidation approach offers a more atom-economical and potentially greener alternative to traditional methods that often require stoichiometric activating agents, which generate significant waste.[1] Various catalytic systems are discussed, with a specific focus on a protocol utilizing a readily available and robust composite catalyst. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable amide with applications as a chemical intermediate in the pharmaceutical and agrochemical industries, as well as a solvent and toughening agent in organic synthesis.[2] Traditional synthesis routes to amides often involve the reaction of amines with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides.[3][4] While effective, these methods can suffer from poor atom economy and the co-production of acidic byproducts.[1]

Direct catalytic amidation of esters with amines has emerged as a more sustainable and efficient strategy for amide bond formation.[5][6][7] This method avoids the pre-activation of the carboxylic acid component, thereby reducing waste and simplifying purification procedures. A variety of catalytic systems, including those based on transition metals and main group elements, have been developed for this transformation.[1][5][6][8] This document outlines a specific protocol for the synthesis of this compound using a composite aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂) catalyst, and also provides an overview of other potential catalytic systems.[2][9]

Catalytic Systems for Direct Amidation of Esters

Several catalytic systems have been reported for the direct amidation of esters. The choice of catalyst can significantly influence reaction conditions, substrate scope, and overall efficiency. A summary of representative catalytic systems is presented in Table 1.

Catalyst SystemKey FeaturesReference
Al₂O₃/SiO₂ (87:13) Heterogeneous, readily available, mild conditions.[2][9]
Manganese(I) Complexes Homogeneous, low catalyst loading, broad substrate scope.[5][6]
Iron(III) Chloride (FeCl₃) Lewis acid catalyst, solvent-free conditions, effective for various esters and amines.[1]
Boron-based Catalysts Can facilitate amidation under mild conditions.[8]
Water (as a green solvent) Metal-free, additive-free, and base-free approach for certain substrates.[7]

Table 1: Overview of Catalytic Systems for Direct Amidation of Esters

Experimental Protocol: this compound Synthesis using Al₂O₃/SiO₂ Catalyst

This protocol details the synthesis of this compound from ethyl acetate and ethylamine using a composite Al₂O₃/SiO₂ catalyst.[2][9]

Materials:

  • Ethyl acetate (reagent grade)

  • Ethylamine (in a suitable solvent, e.g., ethanol or as a neat liquid)

  • Aluminum oxide/Silicon dioxide (Al₂O₃/SiO₂) composite catalyst (87:13 ratio)[9]

  • Anhydrous solvent (e.g., toluene or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Standard glassware for workup and purification

Experimental Workflow:

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Charge flask with ethyl acetate, ethylamine, and Al₂O₃/SiO₂ catalyst solvent Add anhydrous solvent (optional) reactants->solvent setup Assemble reaction apparatus (flask, condenser) solvent->setup heat Heat the reaction mixture to 40°C in a water bath setup->heat stir Stir for 24 hours heat->stir stand Let stand at room temperature for 48 hours stir->stand filter Filter to remove the catalyst stand->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product (e.g., distillation or chromatography) concentrate->purify characterize Characterize the product (e.g., ¹H NMR, HPLC) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl acetate, ethylamine, and the Al₂O₃/SiO₂ (87:13) catalyst. The molar ratio of ethyl acetate to ethylamine should be optimized, but a 1:1.2 to 1:1.5 ratio is a reasonable starting point. The catalyst loading is typically in the range of 5-10 mol% with respect to the limiting reagent. The reaction can be performed neat or in a high-boiling inert solvent like toluene.

  • Reaction: The reaction mixture is heated to 40°C in a water bath and stirred for 24 hours.[2] Following the heating period, the mixture is allowed to stand at room temperature for an additional 48 hours to ensure complete reaction.[2]

  • Workup: After the reaction is complete, the solid catalyst is removed by filtration. The filter cake should be washed with a small amount of an appropriate solvent (e.g., ethyl acetate or dichloromethane) to recover any adsorbed product.

  • Purification: The solvent and any unreacted starting materials are removed from the filtrate by rotary evaporation under reduced pressure. The resulting crude this compound can be purified by fractional distillation or column chromatography on silica gel if necessary.

  • Characterization: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), and its structure confirmed by spectroscopic methods such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[2] A reported yield for this method is 61.62% with a purity of 99.2% (by HPLC).[2]

Reaction Mechanism: General Catalytic Amidation of an Ester

The precise mechanism for the Al₂O₃/SiO₂ catalyzed amidation is not detailed in the provided sources. However, a general mechanism for Lewis acid-catalyzed direct amidation of an ester can be proposed. The catalyst activates the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.

reaction_mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement_elimination Rearrangement & Elimination cluster_product_formation Product Formation ester Ethyl Acetate (Ester) activated_ester Activated Ester-Catalyst Complex ester->activated_ester Coordination catalyst Lewis Acid Catalyst (e.g., Al₂O₃/SiO₂) catalyst->activated_ester tetrahedral_intermediate Tetrahedral Intermediate activated_ester->tetrahedral_intermediate amine Ethylamine (Amine) amine->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Ethanol proton_transfer->elimination amide_catalyst_complex Amide-Catalyst Complex elimination->amide_catalyst_complex amide This compound (Amide) amide_catalyst_complex->amide Release regenerated_catalyst Regenerated Catalyst amide_catalyst_complex->regenerated_catalyst

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-Ethylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most established methods for synthesizing this compound include:

  • Reaction of Ethanoyl Chloride (Acetyl Chloride) with Ethylamine: This is a widely used method involving a nucleophilic acyl substitution reaction. The reaction is highly exothermic and typically provides high yields.[1]

  • Reaction of Ethylamine with Acetic Anhydride: This method also proceeds via nucleophilic attack of the amine on the anhydride, forming the amide and acetic acid as a byproduct.[1]

  • Catalytic Amination: A process using ethyl acetate and ethylamine with an Al₂O₃/SiO₂ catalyst has been reported to produce this compound.[1][2]

Q2: What are the typical yields and purity for this compound synthesis?

A2: Yields and purity can vary depending on the chosen method and optimization of reaction conditions.

  • The reaction of ethanoyl chloride with ethylamine, when optimized, can exceed yields of 85%.[1]

  • A reported catalytic amination method using ethyl acetate and ethylamine achieved a yield of 61.62% with a purity of 99.2% (as determined by HPLC).[2]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: The reaction between ethanoyl chloride and ethylamine is highly exothermic and should be performed at low temperatures (0–5°C) to control the reaction rate.[1] It is also important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), as the reagents can be corrosive and volatile. The reaction involving acetyl chloride will produce hydrochloric acid (HCl) as a byproduct, which is corrosive.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Ensure stoichiometric amounts of reactants or a slight excess of the amine. - Increase reaction time. - For catalytic reactions, ensure the catalyst is active and used in the correct proportion.
Side reactions- Control the reaction temperature, especially for exothermic reactions.[1] - Use a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize acid byproducts and prevent unwanted side reactions.[1][3]
Product loss during workup- Optimize extraction and purification steps. - Ensure proper pH adjustment during aqueous washes to minimize amide hydrolysis.
Impure Product Presence of starting materials- Ensure the reaction goes to completion. - Optimize purification methods such as distillation or recrystallization.
Formation of byproducts (e.g., diacylation, over-alkylation)- Control the stoichiometry of the reactants carefully. - Add the acylating agent slowly to the amine solution to avoid localized high concentrations.
Residual acid or base- Perform thorough washing steps during the workup. Use a saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.[4]
Reaction is difficult to control (runaway reaction) Highly exothermic reaction- Maintain a low reaction temperature using an ice bath (0–5°C).[1] - Add the acylating agent dropwise to control the rate of heat generation. - Ensure efficient stirring to dissipate heat evenly.

Experimental Protocols

Method 1: Synthesis from Ethanoyl Chloride and Ethylamine

This protocol is based on the general principles of nucleophilic acyl substitution.[1]

Materials:

  • Ethanoyl chloride (Acetyl chloride)

  • Ethylamine

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Triethylamine or pyridine (base)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in the chosen anhydrous solvent.

  • Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) to the solution. This will neutralize the HCl byproduct formed during the reaction.[3]

  • Cool the flask in an ice bath to 0-5°C.[1]

  • Slowly add an equimolar amount of ethanoyl chloride to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials. This typically involves washing with water, a dilute acid solution, and a saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or recrystallization.

Method 2: Catalytic Amination of Ethyl Acetate

This protocol is based on a reported catalytic method.[2]

Materials:

  • Ethyl acetate

  • Ethylamine

  • Al₂O₃/SiO₂ catalyst (87:13 ratio)[2]

  • Reaction vessel suitable for heating

Procedure:

  • Combine ethyl acetate and ethylamine with the Al₂O₃/SiO₂ catalyst in a suitable reaction vessel.

  • Heat the mixture in a water bath at 40°C for 24 hours.[2]

  • After heating, let the mixture stand at room temperature for 48 hours.[2]

  • Separate the catalyst from the reaction mixture by filtration.

  • Purify the resulting this compound, for example, by distillation.

Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Reagents Catalyst/Base Reported Yield Reported Purity Key Conditions
Nucleophilic Acyl SubstitutionEthanoyl Chloride, EthylamineTriethylamine or Pyridine>85% (optimized)[1]High (with purification)Low temperature (0-5°C)[1]
Nucleophilic Acyl SubstitutionAcetic Anhydride, EthylamineNone specifiedHighHigh (with purification)-
Catalytic AminationEthyl Acetate, EthylamineAl₂O₃/SiO₂ (87:13)[2]61.62%[2]99.2% (HPLC)[2]40°C for 24h, then RT for 48h[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Ethylamine in Anhydrous Solvent prep2 Add Base (e.g., Triethylamine) prep1->prep2 prep3 Cool to 0-5°C prep2->prep3 react1 Slowly Add Ethanoyl Chloride prep3->react1 react2 Stir at Room Temperature react1->react2 workup1 Aqueous Wash react2->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Remove Solvent workup2->workup3 purify Purify (Distillation/Recrystallization) workup3->purify

Caption: Experimental workflow for this compound synthesis from ethanoyl chloride.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_rxn Side Reactions? start->side_rxn No incomplete_rxn->side_rxn No sol_incomplete Increase Reaction Time Adjust Stoichiometry incomplete_rxn->sol_incomplete Yes loss_workup Loss During Workup? side_rxn->loss_workup No sol_side Control Temperature Use Non-nucleophilic Base side_rxn->sol_side Yes sol_loss Optimize Extraction & Purification loss_workup->sol_loss Yes end Yield Optimized loss_workup->end No sol_incomplete->end sol_side->end sol_loss->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: N-Ethylacetamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Ethylacetamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on your chosen synthetic route. Here are some common issues and their solutions:

  • Incomplete Reaction:

    • Solution: Ensure you are using the correct stoichiometry of reactants. For the reaction of ethylamine with acetyl chloride, a slight excess of the amine can sometimes drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.

  • Side Reactions:

  • Moisture Contamination:

    • Solution: Reagents like acetyl chloride are highly sensitive to moisture and can hydrolyze to acetic acid, which will not participate in the desired reaction. Ensure all your glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, for example, by using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature:

    • Solution: The acylation of amines is often exothermic. If the temperature is too high, it can lead to side reactions. It is common practice to perform the addition of acetyl chloride at a reduced temperature (e.g., 0-5°C) to control the reaction rate.[4]

  • Losses During Workup and Purification:

    • Solution: Optimize your extraction and purification procedures. Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the product in the aqueous layer. If using distillation for purification, ensure your apparatus is efficient to prevent loss of product.

Q2: I am seeing some unexpected spots on my TLC plate after the reaction. What are the likely side products?

A2: Depending on your synthesis method, several side products can form:

  • From Ethylamine and Acetyl Chloride:

    • Ethylammonium chloride: As mentioned, this salt forms if the generated HCl is not effectively neutralized.

    • Diacetylethylamine: If the reaction conditions are not carefully controlled, a second acylation of the product can occur, though this is generally less favorable for secondary amides.

  • From Alkylation of Acetamide:

    • Polyalkylation: The reaction of acetamide with an ethylating agent can potentially lead to the formation of di- and tri-ethylated products, although this is less common.

Q3: How can I effectively purify my crude this compound?

A3: The most common methods for purifying this compound are distillation and recrystallization.

  • Distillation: this compound has a boiling point of approximately 205-208°C. Vacuum distillation is often preferred to reduce the required temperature and prevent potential decomposition.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be an effective purification method.

  • Extraction and Washing: Before final purification, a thorough workup is essential. This typically involves:

    • Neutralizing any excess acid (e.g., with a saturated sodium bicarbonate solution).

    • Washing with water to remove water-soluble impurities and salts.

    • Washing with brine to aid in the separation of the organic and aqueous layers.

    • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodReactantsCatalyst/BaseTypical YieldPurityKey Considerations
Acylation of Ethylamine Ethylamine, Acetyl ChlorideTriethylamine or Pyridine>85% (optimized)[4]High after purificationHighly exothermic reaction, requires low temperature control. Acetyl chloride is moisture sensitive.
Catalytic Amidation Ethyl Acetate, EthylamineAl₂O₃/SiO₂~61.62%[5]99.2% (HPLC)[5]Requires specific catalyst and elevated temperature over an extended period.
Alkylation of Acetamide Acetamide, Ethylating Agent (e.g., Ethyl Iodide)Base (e.g., KOH)VariableVariablePotential for polyalkylation side products.

Experimental Protocols

Method 1: Synthesis of this compound from Ethylamine and Acetyl Chloride

This protocol is adapted from a standard procedure for the acylation of a primary amine.

Materials:

  • Ethylamine

  • Acetyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • 2N HCl Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve ethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2N HCl solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Method 2: Catalytic Synthesis from Ethyl Acetate and Ethylamine

This protocol is based on a reported catalytic method.[5]

Materials:

  • Ethyl Acetate

  • Ethylamine

  • Al₂O₃/SiO₂ catalyst (87:13 ratio)

Procedure:

  • Combine ethyl acetate, ethylamine, and the Al₂O₃/SiO₂ catalyst in a sealed reaction vessel.

  • Heat the mixture in a water bath at 40°C for 24 hours with stirring.

  • After 24 hours, remove the vessel from the water bath and let it stand at room temperature for an additional 48 hours.

  • After the standing period, filter the reaction mixture to remove the catalyst.

  • Remove the excess ethyl acetate and ethylamine under reduced pressure.

  • The resulting residue is crude this compound, which can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_acylation Method 1: Acylation of Ethylamine cluster_catalytic Method 2: Catalytic Amidation A1 Dissolve Ethylamine & Triethylamine in DCM A2 Cool to 0-5°C A1->A2 A3 Add Acetyl Chloride A2->A3 A4 Warm to RT & Stir A3->A4 A5 Workup (Wash & Dry) A4->A5 A6 Purify (Distillation) A5->A6 B1 Combine Reactants & Catalyst B2 Heat at 40°C for 24h B1->B2 B3 Stand at RT for 48h B2->B3 B4 Filter Catalyst B3->B4 B5 Remove Excess Reactants B4->B5 B6 Purify (Distillation) B5->B6

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Incomplete Reaction? Start->Q1 S1 Check Stoichiometry Extend Reaction Time Monitor Progress (TLC/GC) Q1->S1 Yes Q2 Side Reactions? Q1->Q2 No End Yield Improved S1->End S2 Use Non-nucleophilic Base (e.g., Triethylamine) to Neutralize HCl Q2->S2 Yes Q3 Moisture Contamination? Q2->Q3 No S2->End S3 Use Anhydrous Conditions Dry Glassware Q3->S3 Yes Q4 Suboptimal Temperature? Q3->Q4 No S3->End S4 Control Exothermic Reaction (e.g., Ice Bath) Q4->S4 Yes S4->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: N-Ethylacetamide Amide Bond Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Ethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and hydrolysis of the amide bond in this compound. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is this compound, and why is the stability of its amide bond a concern?

A1: this compound (NEA) is a secondary amide that serves as a simple model for the peptide bonds found in proteins and is used as an intermediate in organic synthesis.[1][2] The stability of its amide bond is critical because its cleavage, through hydrolysis, leads to the formation of acetic acid and ethylamine, altering the chemical properties of the system under study and potentially compromising experimental results.[1]

Q2: What are the primary factors that influence the stability of the amide bond in this compound?

A2: The stability of the amide bond in this compound is significantly influenced by several factors:

  • pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][3] The rate of hydrolysis is generally slowest at a near-neutral pH.[3][4]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[5]

  • Solvents: The choice of solvent can affect stability. Protic solvents, especially water, can participate directly in the hydrolysis reaction.[6]

  • Presence of Catalysts: Acids and bases act as catalysts for the hydrolysis reaction.[7]

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: To minimize hydrolysis, consider the following:

  • pH Control: Maintain the pH of your aqueous solutions as close to neutral as possible. Use appropriate buffer systems to stabilize the pH.

  • Temperature Management: Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the duration of heat exposure.

  • Solvent Selection: If possible, use aprotic solvents to reduce the availability of water for hydrolysis.

  • Storage: Store this compound in a cool, dry place, and prepare aqueous solutions fresh before use.

Q4: I suspect my this compound solution is degrading. How can I confirm this?

A4: Degradation can be confirmed by detecting the formation of its hydrolysis products, acetic acid and ethylamine. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for this purpose.[8][9] A change in the pH of an unbuffered solution may also indicate hydrolysis, as the products are acidic and basic.

Q5: What are the typical degradation products of this compound hydrolysis?

A5: The hydrolysis of the amide bond in this compound yields acetic acid and ethylamine.[1] Under acidic conditions, ethylamine will be protonated to form the ethylammonium ion, while under basic conditions, acetic acid will be deprotonated to form the acetate ion.

Q6: I am observing unexpected peaks in my HPLC analysis. Could they be related to this compound degradation?

A6: It is possible. If your mobile phase is aqueous and has an acidic or basic pH, or if the sample has been stored for an extended period, hydrolysis may have occurred. The resulting acetic acid and ethylamine may appear as separate peaks in your chromatogram. To confirm, you can run standards of the suspected degradation products or analyze your sample using LC-MS to identify the mass of the compounds in the unexpected peaks.

Q7: What is a suitable buffer system to enhance the stability of this compound in aqueous solutions?

A7: Since amide hydrolysis is minimized at near-neutral pH, a phosphate buffer system (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.5 is often a good choice. The buffer capacity should be sufficient to neutralize any acid or base that might be introduced or generated during the experiment.

Q8: What are the recommended storage conditions for this compound and its solutions?

A8: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Aqueous solutions of this compound are prone to hydrolysis and should ideally be prepared fresh for each experiment. If short-term storage is necessary, refrigerate the solution at 2-8°C and use it as soon as possible. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, but be aware that freeze-thaw cycles can also affect stability.

Quantitative Data

The following tables summarize key data regarding this compound and the kinetics of amide hydrolysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Appearance Colorless liquid or low-melting-point solid[1]
Boiling Point 205 °C
Melting Point -32 °C[10]
Density 0.92 g/cm³[10]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone), partially soluble in water[1]
CAS Number 625-50-3[10]

Table 2: General Trends in Amide Hydrolysis Rates

Data for N-methylacetamide (a close analog) is often used as a model to illustrate general principles.

ConditionRelative Rate of Hydrolysis
Acidic (Low pH) High (rate increases with acidity)[3][4]
Neutral (pH ~7) Low (rate is relatively insensitive to small pH changes)[3][4]
Basic (High pH) High (rate increases with basicity)[3][4]
Low Temperature Slow
High Temperature Fast[5]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound and Its Hydrolysis Products

This protocol provides a general method to separate and quantify this compound, acetic acid, and ethylamine. The exact conditions may need to be optimized for your specific instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound standard.

    • Acetic acid standard.

    • Ethylamine standard.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound, acetic acid, and ethylamine of known concentrations.

    • Inject the standards to determine their retention times and to generate calibration curves.

    • Prepare your experimental samples, ensuring they are filtered through a 0.45 µm filter before injection.

    • Inject the samples and monitor the chromatogram for peaks corresponding to this compound and its hydrolysis products.

    • Quantify the amounts of each compound by comparing peak areas to the calibration curves.

Protocol 2: Kinetic Analysis of this compound Hydrolysis

This protocol describes how to determine the rate of hydrolysis under specific conditions (e.g., a certain pH and temperature).

  • Preparation of Reaction Solution:

    • Prepare a buffer solution of the desired pH (e.g., 0.1 M HCl for acidic conditions or 0.1 M NaOH for basic conditions).

    • Bring the buffer solution to the desired reaction temperature in a thermostatically controlled water bath.

  • Initiation of Reaction:

    • Prepare a stock solution of this compound in the same buffer.

    • To initiate the hydrolysis reaction, add a known volume of the this compound stock solution to the temperature-equilibrated buffer to achieve the desired final concentration.

  • Sampling:

    • At regular time intervals (e.g., every 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be done by rapidly cooling the sample on ice and neutralizing it with an appropriate acid or base.

  • Analysis:

    • Analyze each quenched sample using the HPLC method described in Protocol 1 to determine the concentration of remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the rate constant of the hydrolysis reaction by fitting the data to the appropriate rate law (amide hydrolysis is typically first-order with respect to the amide).[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment & Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution (Buffered at desired pH) set_conditions Set Experimental Conditions (Temperature, Time) prep_solution->set_conditions run_exp Run Experiment set_conditions->run_exp sampling Collect Aliquots at Time Points run_exp->sampling quench Quench Reaction sampling->quench analyze Analyze via HPLC/LC-MS quench->analyze quantify Quantify NEA and Degradation Products analyze->quantify kinetics Determine Rate of Hydrolysis quantify->kinetics

Caption: Workflow for Investigating this compound Stability.

acid_hydrolysis cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products amide This compound protonation 1. Protonation of Carbonyl Oxygen amide->protonation + H₃O⁺ h3o H₃O⁺ (Acid Catalyst) nucleophilic_attack 2. Nucleophilic Attack by Water protonation->nucleophilic_attack + H₂O proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer elimination 4. Elimination of Ethylamine proton_transfer->elimination acid Acetic Acid elimination->acid amine Ethylammonium Ion elimination->amine

Caption: Acid-Catalyzed Hydrolysis Mechanism of this compound.

base_hydrolysis cluster_reactants_base Reactants cluster_mechanism_base Mechanism Steps cluster_products_base Products amide_base This compound nucleophilic_attack_base 1. Nucleophilic Attack by OH⁻ on Carbonyl Carbon amide_base->nucleophilic_attack_base + OH⁻ oh OH⁻ (Base Catalyst) tetrahedral_intermediate 2. Formation of Tetrahedral Intermediate nucleophilic_attack_base->tetrahedral_intermediate elimination_base 3. Elimination of Ethylamide Anion tetrahedral_intermediate->elimination_base proton_transfer_base 4. Proton Transfer elimination_base->proton_transfer_base + H₂O carboxylate Acetate Ion proton_transfer_base->carboxylate ethylamine_prod Ethylamine proton_transfer_base->ethylamine_prod

Caption: Base-Catalyzed Hydrolysis Mechanism of this compound.

References

Purification techniques for N-Ethylacetamide in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Ethylacetamide in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common laboratory techniques for purifying this compound are fractional distillation (atmospheric or under reduced pressure), recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the known physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. These values are crucial for selecting and performing purification procedures.

PropertyValue
CAS Number 625-50-3
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Appearance Colorless liquid or low-melting-point solid
Boiling Point 205-208 °C (at atmospheric pressure)
90-92 °C (at 8 mmHg)[1]
Melting Point -32 °C[1]
Density 0.924 g/mL at 25 °C
Refractive Index n20/D 1.433
Solubility Fully miscible in water. Soluble in polar organic solvents like ethanol and acetone.[2][3][4]

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Unreacted starting materials: Ethylamine, acetyl chloride, or acetic anhydride.

  • Byproducts: Acetic acid or hydrochloric acid.[2]

  • Solvents: Residual solvents from the reaction or workup, such as diethyl ether or dichloromethane.[2]

  • Hydrolysis products: Acetic acid and ethylamine, especially if the sample has been exposed to moisture under acidic or basic conditions.[2]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide functional group and detect impurities with distinct IR absorptions (e.g., carboxylic acids).

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity for solid samples.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of non-volatile impurities.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling - Insufficient or old boiling chips.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar.- Reduce the heating rate.
Temperature fluctuations at the thermometer - Distillation rate is too fast or too slow.- Poor insulation of the distillation column.- Adjust the heating to achieve a steady distillation rate (1-2 drops per second).- Insulate the column with glass wool or aluminum foil.
No distillate collecting - Thermometer bulb is positioned incorrectly.- Insufficient heating.- A leak in the system (for vacuum distillation).- Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head.- Increase the heating mantle temperature.- Check all joints for a proper seal. Re-grease joints if necessary for vacuum distillation.
Product appears cloudy - Water contamination.- Ensure all glassware is thoroughly dried before use.- If water is a known impurity, consider a pre-drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate).
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent - An unsuitable solvent was chosen.- Not enough solvent was added.- Select a more appropriate solvent or solvent pair.- Add more hot solvent in small increments until the product dissolves.
Product "oils out" instead of crystallizing - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the product.- The cooling rate is too fast.- Add a small amount of additional hot solvent to ensure the product is fully dissolved.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling - The solution is not saturated.- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the product.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtrate in an ice bath to recover more product.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities - Inappropriate solvent system (mobile phase).- Column was packed improperly.- Optimize the solvent system using TLC first. Adjust the polarity to achieve better separation.- Repack the column, ensuring the stationary phase is uniform and free of air bubbles.
Product does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Cracking or channeling of the stationary phase - The column ran dry.- The stationary phase was not packed uniformly.- Always keep the solvent level above the top of the stationary phase.- Repack the column carefully.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is suitable for separating this compound from less volatile or non-volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Use a magnetic stirrer and a stir bar in the distilling flask for smooth boiling.

  • Sample Preparation: Place the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distilling flask once the desired pressure is reached and stable.

  • Fraction Collection: Collect any low-boiling impurities as the first fraction. Once the temperature stabilizes at the boiling point of this compound at the recorded pressure (e.g., 90-92 °C at 8 mmHg), change the receiving flask to collect the purified product.[1]

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Recrystallization

This protocol is a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures with a non-polar solvent like hexane or toluene) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) for this compound of approximately 0.3-0.4. Given its polarity, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_end Final Product start Crude this compound assess Assess Purity (TLC, GC-MS) start->assess decision Nature of Impurities? assess->decision distillation Fractional Distillation decision->distillation Volatile Impurities recrystallization Recrystallization decision->recrystallization Solid Impurities chromatography Column Chromatography decision->chromatography Polar/Non-polar Impurities final_purity Assess Final Purity distillation->final_purity recrystallization->final_purity chromatography->final_purity pure_product Pure this compound final_purity->pure_product troubleshooting_recrystallization cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Low Recovery' start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_recovery Low Recovery issue->low_recovery Yes success Successful Crystallization issue->success No sol1a Concentrate Solution (Boil off solvent) no_crystals->sol1a sol1b Induce Nucleation (Scratch flask / Add seed crystal) no_crystals->sol1b sol2a Add More Hot Solvent oiling_out->sol2a sol2b Cool Slowly oiling_out->sol2b sol2c Choose Lower Boiling Point Solvent oiling_out->sol2c sol3a Use Minimum Hot Solvent low_recovery->sol3a sol3b Ensure Thorough Cooling low_recovery->sol3b

References

Troubleshooting common issues in N-Ethylacetamide involved reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered in reactions involving N-Ethylacetamide. It is intended for researchers, scientists, and drug development professionals to help navigate challenges in synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and established methods for synthesizing this compound are through the nucleophilic acyl substitution of ethylamine with either acetyl chloride or acetic anhydride. The reaction with acetyl chloride is highly exothermic and typically provides high yields but produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1][2] The reaction with acetic anhydride is less exothermic and produces acetic acid as a byproduct.[3][4][5][6] Another reported method involves the reaction of ethyl acetate and ethylamine using a catalyst.[7]

Q2: What are the primary impurities I might find in my this compound product?

A2: Common impurities include unreacted starting materials (ethylamine, acetyl chloride, or acetic anhydride), byproducts such as ethylamine hydrochloride or acetic acid, and potentially over-acylated products, though this is less common with primary amines. If the ethylamine precursor was synthesized from an alkyl halide, traces of diethylamine or triethylamine could also be present.

Q3: How can I purify crude this compound?

A3: Purification is typically achieved through a combination of washing and distillation. Washing the crude product with a dilute aqueous acid solution (like HCl) will remove unreacted ethylamine. A subsequent wash with a dilute base solution (like sodium bicarbonate) will neutralize and remove acidic byproducts such as acetic acid or HCl.[8] Final purification to a high degree of purity is often achieved by fractional distillation under reduced pressure.

Q4: My reaction to synthesize this compound is not going to completion. What are some possible reasons?

A4: Incomplete conversion can be due to several factors. In the reaction with acetyl chloride, inadequate neutralization of the HCl byproduct can protonate the starting ethylamine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) is used.[1] For both methods, insufficient reaction time or temperature can also lead to incomplete conversion. Lastly, the purity of your starting materials is crucial; moisture can hydrolyze acetyl chloride or acetic anhydride, reducing their effective concentration.

Q5: Are there any specific safety precautions I should take when working with this compound and its synthetic precursors?

A5: Yes. Acetyl chloride and acetic anhydride are corrosive and lachrymatory; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction between acetyl chloride and ethylamine is highly exothermic and should be cooled to prevent uncontrolled boiling. Ethylamine is a volatile and flammable liquid with a strong odor. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Acetyl Chloride Method: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine) is used to scavenge the HCl byproduct.[1] - General: Increase reaction time or gently heat the reaction mixture (monitor for side reactions). - Check for the purity of starting materials; moisture can be detrimental.
Product Loss During Workup - Avoid overly vigorous extractions that can lead to emulsions. - Ensure the pH is appropriately adjusted during acidic and basic washes to prevent the product from becoming water-soluble. - Minimize transfers between glassware.
Side Reactions - Acetyl Chloride Method: Add the acetyl chloride dropwise to a cooled solution of ethylamine to control the exothermic reaction and minimize the formation of byproducts.
Sub-optimal Stoichiometry - While a 1:1 stoichiometry is theoretical, a slight excess of the acylating agent can sometimes drive the reaction to completion. However, this may complicate purification.
Problem 2: Product is Impure (Contaminated with Starting Materials or Byproducts)
Contaminant Identification Method Removal Strategy
Unreacted Ethylamine GC-MS, NMR (characteristic signals)Wash the crude product with a dilute aqueous HCl solution. Ethylamine will form a water-soluble salt.
Unreacted Acetyl Chloride / Acetic Anhydride / Acetic Acid GC-MS, NMR, IR (broad O-H stretch for acid)Wash the crude product with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8]
Triethylamine Hydrochloride Often precipitates as a white solidFilter the reaction mixture before the aqueous workup.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

Method Acylating Agent Base/Catalyst Typical Yield Reported Purity Key Byproduct
1Acetyl ChlorideTriethylamine>85% (Optimized)>99% (after distillation)Triethylamine Hydrochloride
2Acetic AnhydrideNone (or Pyridine)70-85%>98% (after purification)Acetic Acid[6]
3Ethyl AcetateAl₂O₃ / SiO₂~62%99.2% (HPLC)[7]Ethanol

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup:

    • Filter the mixture to remove the triethylamine hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess ethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Acetic Anhydride
  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or no solvent).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup:

    • Carefully add water to quench any unreacted acetic anhydride.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Separate the organic layer (if a solvent was used) or extract the aqueous layer with a suitable organic solvent.

    • Wash the organic layer with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_reaction Reaction Monitoring (TLC/GC-MS) Shows Incomplete Reaction start->check_reaction Low Conversion check_impurities Product Analysis (NMR/GC-MS) Shows Impurities start->check_impurities Low Purity incomplete_cause Potential Causes for Incomplete Reaction check_reaction->incomplete_cause impurity_type Identify Impurity Type check_impurities->impurity_type no_base Insufficient Base (Acetyl Chloride Method) incomplete_cause->no_base low_temp_time Insufficient Time/Temp incomplete_cause->low_temp_time wet_reagents Wet Reagents/Solvent incomplete_cause->wet_reagents solution_base Solution: Add >1 eq. of tertiary amine base (e.g., Et3N) no_base->solution_base solution_temp_time Solution: Increase reaction time or apply gentle heating low_temp_time->solution_temp_time solution_dry Solution: Use anhydrous solvents and fresh reagents wet_reagents->solution_dry start_mat Unreacted Starting Materials impurity_type->start_mat byproducts Acidic/Basic Byproducts impurity_type->byproducts solution_wash Solution: Perform aqueous acid/base washes during workup start_mat->solution_wash byproducts->solution_wash solution_distill Solution: Purify via vacuum distillation solution_wash->solution_distill For high purity

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Reaction Scheme: Synthesis of this compound

ReactionScheme sub_a Ethylamine (CH3CH2NH2) plus + sub_b Acetyl Chloride (CH3COCl) product This compound (CH3CONHCH2CH3) sub_b->product invis_node sub_b->invis_node conditions Et3N DCM, 0°C to RT invis_node->product invis_node->product       conditions

Caption: Synthesis of this compound from Ethylamine and Acetyl Chloride.

References

Technical Support Center: Monitoring N-Ethylacetamide Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of N-Ethylacetamide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for monitoring the progress of the this compound reaction?

A1: The synthesis of this compound, typically from ethylamine and an acetylating agent like acetyl chloride or acetic anhydride, can be monitored using several analytical techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of reactants and the formation of the product.

  • Gas Chromatography (GC): A quantitative method ideal for volatile compounds, allowing for the determination of reactant consumption and product formation over time.

  • High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique suitable for a wide range of compounds, providing accurate quantification of reaction components.

  • Infrared (IR) Spectroscopy: Can be used for in-situ monitoring by tracking the disappearance of the reactant's characteristic spectral bands and the appearance of the product's bands.

Q2: How do I choose the best monitoring method for my experiment?

A2: The choice of monitoring method depends on several factors:

  • Available Equipment: Your laboratory's access to specific instruments will be a primary determinant.

  • Required Information: If you need a quick qualitative check on whether the reaction is proceeding, TLC is sufficient. For detailed kinetic studies or accurate yield determination, GC or HPLC is recommended.

  • Reaction Conditions: For reactions under pressure or at high temperatures, in-situ IR spectroscopy can be particularly advantageous as it doesn't require sample extraction.

  • Sample Properties: The volatility and thermal stability of your reactants and products will influence the suitability of GC.

Q3: What are the expected outcomes of a successful this compound synthesis?

A3: A successful reaction will show the gradual disappearance of the starting materials (ethylamine and acetyl chloride/acetic anhydride) and the concurrent appearance of the this compound product. The final reaction mixture should ideally show the complete consumption of the limiting reagent and a high concentration of the desired product.

Experimental Protocols & Data Presentation

Below are detailed methodologies for the key monitoring techniques, along with tables summarizing typical quantitative data for easy comparison.

Thin-Layer Chromatography (TLC)

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: At various time points, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Spot the diluted reaction mixture, along with co-spots of the starting materials (ethylamine and acetylating agent) and a standard of this compound, onto the TLC plate.

  • Development: Develop the plate in a sealed chamber with a suitable mobile phase. A common system is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots under a UV lamp (254 nm)[1][2][3]. Further visualization can be achieved using a potassium permanganate stain or an iodine chamber[2][4].

Data Interpretation:

CompoundTypical Rf Value (Ethyl Acetate:Hexane 1:1)Visualization
EthylamineBaseline (highly polar)Stains (e.g., Ninhydrin)
Acetyl ChlorideReacts with silica/moistureNot typically observed
This compound~0.4 - 0.6UV active, stains
Gas Chromatography (GC)

Protocol:

  • Instrument Setup:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-INNOWax, is suitable[5].

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., by adding it to a small amount of water or a dilute acid to neutralize any remaining base). Extract the organic components with a solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate. Dilute an aliquot of the dried extract for GC analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC.

Data Interpretation:

CompoundTypical Retention Time (min)
Ethylamine~2-3
This compound~5-7
High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Instrument Setup:

    • Column: A C18 reversed-phase column is commonly used[6].

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example, start with 95% A, and ramp to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 210 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Quench a small aliquot of the reaction mixture as described for GC analysis. Dilute the quenched sample with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample.

Data Interpretation:

CompoundTypical Retention Time (min)
Ethylamine~1-2
This compound~4-6

Troubleshooting Guides

TLC Monitoring Issues

Q: My spots are streaking on the TLC plate. What should I do? A: Streaking is often caused by overloading the sample on the plate or using a solvent in which the sample is too soluble.

  • Solution: Try spotting a more dilute sample. Ensure the spotting solvent is volatile and the spot is small and concentrated.

Q: I can't see the spot for ethylamine. How can I visualize it? A: Ethylamine is not UV active.

  • Solution: Use a chemical stain that reacts with primary amines. A ninhydrin stain is a good option and will produce a characteristic purple spot.

GC Analysis Issues

Q: I'm observing peak tailing for my ethylamine and this compound peaks. What is the cause and how can I fix it? A: Peak tailing for amines is a common issue in GC and is often caused by interactions with active sites (silanol groups) in the injector liner or on the column.[7][8][9]

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Ensure you are using a GC liner that has been deactivated to minimize active sites.

    • Column Choice: Use a column specifically designed for amine analysis or a highly inert column.

    • Derivatization: For quantitative analysis of ethylamine, consider derivatization to make it less polar and reduce tailing[10][11][12][13][14]. Acylation with an anhydride is a common derivatization technique.

Q: My baseline is noisy or drifting. What are the potential causes? A: Baseline issues can stem from several sources.

  • Troubleshooting Steps:

    • Check Gas Purity: Ensure high-purity carrier and detector gases are being used.

    • Column Bleed: If operating at high temperatures, the column may be bleeding. Condition the column according to the manufacturer's instructions[15].

    • Contamination: The injector or detector may be contaminated. Clean these components as per the instrument manual.

HPLC Analysis Issues

Q: My retention times are shifting between injections. Why is this happening? A: Retention time shifts can be caused by changes in mobile phase composition, flow rate, or column temperature.[16]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Use a buffer if analyzing ionizable compounds to maintain a stable pH.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections[17].

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Q: I'm seeing a drifting baseline in my chromatogram. What should I do? A: Baseline drift in HPLC can be caused by several factors, including temperature fluctuations, mobile phase issues, or detector problems.[18][19][20][21]

  • Troubleshooting Steps:

    • Thermostat the Column: Use a column oven to maintain a constant temperature.

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the detector.

    • Detector Lamp: The detector lamp may be nearing the end of its life and require replacement.

Visualizations

Experimental_Workflow_TLC cluster_reaction This compound Synthesis cluster_monitoring TLC Monitoring Reaction Reaction Mixture (Ethylamine + Acetylating Agent) Aliquot Take Aliquot at Time (t) Reaction->Aliquot Sampling Dilute Dilute Sample Aliquot->Dilute Spot Spot on TLC Plate (Sample, Standards) Dilute->Spot Develop Develop in Solvent Chamber Spot->Develop Visualize Visualize (UV, Stain) Develop->Visualize Analyze Analyze Rf Values Visualize->Analyze

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting_GC_Peak_Tailing Start Problem: Peak Tailing in GC Analysis CheckLiner Is the injector liner deactivated? Start->CheckLiner CheckColumn Is the column suitable for amine analysis? CheckLiner->CheckColumn Yes Solution1 Replace with a deactivated liner. CheckLiner->Solution1 No ConsiderDeriv Consider derivatization of ethylamine CheckColumn->ConsiderDeriv Yes Solution2 Use an amine-specific or highly inert column. CheckColumn->Solution2 No Solution3 Derivatize to reduce polarity and interaction. ConsiderDeriv->Solution3

Caption: Troubleshooting guide for GC peak tailing.

References

Strategies to minimize by-product formation with N-Ethylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of N-Ethylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most established methods for synthesizing this compound involve the acylation of ethylamine.[1][2][3] The two primary approaches are:

  • Reaction with Acetyl Chloride: Ethylamine is reacted with acetyl chloride in a nucleophilic acyl substitution reaction. This method is highly exothermic and typically provides high yields.[1] A base is often added to neutralize the hydrochloric acid by-product.[1]

  • Reaction with Acetic Anhydride: Ethylamine is treated with acetic anhydride. This reaction also proceeds via nucleophilic acyl substitution and produces acetic acid as a by-product.[4]

Q2: What are the primary by-products to expect during this compound synthesis?

A2: The primary by-products are directly related to the acetylating agent used:

  • When using acetyl chloride , the main by-product is hydrochloric acid (HCl) . If a base (like excess ethylamine or triethylamine) is used for neutralization, the corresponding ammonium salt (e.g., ethylammonium chloride or triethylammonium chloride) will be formed.[1][5]

  • When using acetic anhydride , the by-product is acetic acid .[4]

Other potential by-products can include unreacted starting materials and, under certain conditions, products from side reactions such as over-acylation.

Q3: How can I minimize the hydrolysis of this compound back to ethylamine and acetic acid?

A3: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2][6] To minimize this:

  • Neutralize Acidic By-products: Promptly and thoroughly neutralize any acid generated during the reaction.

  • Control pH during Workup: During the aqueous workup, avoid extreme pH levels. Use a mild base like sodium bicarbonate for neutralization.

  • Moderate Temperatures: Avoid excessive temperatures during the reaction and purification steps.

Q4: Is over-acylation (diacylation) of ethylamine a significant concern?

A4: While diacylation is a potential side reaction for primary amines, it is generally less of a concern under standard conditions for the synthesis of this compound, especially when the stoichiometry of the reactants is controlled. Using a molar excess of ethylamine can further minimize this possibility.

Troubleshooting Guide: Minimizing By-product Formation

This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to mitigate them.

Issue/Observation Potential Cause(s) Troubleshooting Strategy/Solution
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup. 3. Hydrolysis of the product. 4. Sub-optimal reaction temperature.1. Ensure dropwise addition of the acetylating agent with efficient stirring. Allow for sufficient reaction time. 2. Minimize the number of extraction and transfer steps. Ensure the correct pH during extraction to keep the product in the organic phase. 3. Maintain neutral or slightly basic conditions during workup and avoid excessive heat. 4. For the reaction with acetyl chloride, maintain a low temperature (0-5 °C) during the addition to control the exothermic reaction.[1]
Presence of Unreacted Ethylamine in the Final Product 1. Incorrect stoichiometry (excess ethylamine used). 2. Inefficient purification.1. Use a slight excess of the acetylating agent if ethylamine is the limiting reagent, or carefully control the stoichiometry. 2. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic ethylamine into the aqueous phase.
Presence of Unreacted Acetylating Agent (Acetyl Chloride/Acetic Anhydride) 1. Incorrect stoichiometry (excess acetylating agent). 2. Inefficient quenching.1. Use a slight excess of ethylamine. 2. Quench the reaction with water or a dilute aqueous base to hydrolyze any remaining acetyl chloride or acetic anhydride.
Formation of a White Precipitate (Salt) 1. Reaction of the HCl by-product (from acetyl chloride) with the amine base.1. This is an expected by-product (e.g., ethylammonium chloride). It can be removed by washing the reaction mixture with water during the workup.
Product is an Oil Instead of a Solid, or has a Low Melting Point 1. Presence of impurities such as residual solvent or by-products.1. Ensure complete removal of the solvent under reduced pressure. 2. Purify the product by distillation or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetyl Chloride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethylamine (70% solution in water or anhydrous)

  • Acetyl chloride

  • Triethylamine or Pyridine (optional, as a non-nucleophilic base)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 1M Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). If using an aqueous solution of ethylamine, an appropriate extraction and drying procedure for the product will be necessary.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride dropwise to the cooled and stirred ethylamine solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • If a non-nucleophilic base like triethylamine is used, it should be added to the initial ethylamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, and saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation.

Protocol 2: Synthesis of this compound using Acetic Anhydride

Materials:

  • Ethylamine

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethylamine in an anhydrous solvent in a round-bottom flask.

  • Add pyridine to the solution.

  • Slowly add acetic anhydride to the stirred solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Wash the reaction mixture with water and then with a saturated aqueous sodium bicarbonate solution to remove acetic acid and any unreacted acetic anhydride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by distillation.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Acetyl Chloride Method Acetic Anhydride Method
Reactants Ethylamine, Acetyl ChlorideEthylamine, Acetic Anhydride
By-product Hydrochloric Acid (HCl)Acetic Acid (CH₃COOH)
Reaction Rate Very fast, highly exothermicModerate
Typical Yields Generally high (>85% reported)[1]Generally high
Safety Considerations Acetyl chloride is highly corrosive and moisture-sensitive.Acetic anhydride is corrosive and a lachrymator.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Ethylamine Solution add_reagent Add Acetylating Agent (Acetyl Chloride or Acetic Anhydride) at 0-5°C start->add_reagent react Reaction at Room Temperature (1-2 hours) add_reagent->react quench Quench Reaction react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_water Wash with Water wash_base->wash_water dry Dry with MgSO₄ wash_water->dry evaporate Solvent Evaporation dry->evaporate distill Distillation evaporate->distill product Pure this compound distill->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for By-product Formation

troubleshooting_logic cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Problem: Presence of Impurities in Product identify_impurity Identify Impurity via GC-MS, NMR, etc. start->identify_impurity unreacted_amine Unreacted Ethylamine? identify_impurity->unreacted_amine unreacted_acetylating Unreacted Acetylating Agent? unreacted_amine->unreacted_acetylating No solution_amine Adjust Stoichiometry or Improve Acid Wash unreacted_amine->solution_amine Yes hydrolysis_product Acetic Acid/Ethylamine from Hydrolysis? unreacted_acetylating->hydrolysis_product No solution_acetylating Adjust Stoichiometry or Improve Quenching/Base Wash unreacted_acetylating->solution_acetylating Yes other_byproduct Other By-products? hydrolysis_product->other_byproduct No solution_hydrolysis Control pH and Temperature During Workup hydrolysis_product->solution_hydrolysis Yes solution_other Optimize Reaction Conditions (Temp, Solvent, Base) other_byproduct->solution_other Yes

Caption: A decision tree for troubleshooting by-product formation in this compound synthesis.

References

Technical Support Center: Efficient N-Ethylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of N-Ethylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent catalytic methods for this compound synthesis are:

  • Amidation of Ethyl Acetate with Ethylamine: This is a direct and efficient method that utilizes a heterogeneous catalyst, yielding this compound and ethanol as the only byproduct.[1] Composite catalysts, particularly those based on aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂), have shown high efficacy.[1]

  • Reaction of Ethanoyl Chloride (Acetyl Chloride) with Ethylamine: This is a well-established and widely used nucleophilic acyl substitution reaction. It is highly exothermic and typically provides high yields, often exceeding 85% under optimized conditions.[2][3]

  • Reaction of Acetic Anhydride with Ethylamine: This method also proceeds via nucleophilic acyl substitution, forming this compound and acetic acid as a byproduct.

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The primary safety concerns are associated with the reactants:

  • Acetyl Chloride: It is highly corrosive, moisture-sensitive, and reacts violently with water to produce hydrochloric acid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethylamine: This is a volatile and flammable base. It should be used in a well-ventilated area.

  • Reaction Exothermicity: The reaction between acetyl chloride and ethylamine is highly exothermic. Proper temperature control, typically using an ice bath, is crucial to prevent the reaction from becoming uncontrollable and to minimize the formation of side products.

Q3: Which catalyst is recommended for the amidation of ethyl acetate?

A3: A composite catalyst of aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂) is a recommended heterogeneous catalyst for this reaction.[1] A specific study reported optimal performance with an Al₂O₃/SiO₂ ratio of 87:13.[1] This type of catalyst offers advantages in terms of separation, recovery, and reusability.

Q4: Can I run the amidation of ethyl acetate without a catalyst?

A4: While the direct thermal condensation of esters and amines is possible, it generally requires high temperatures (above 160°C) and long reaction times. This is often limited to simple, robust substrates due to the formation of unreactive ammonium salts at lower temperatures. Catalysis is highly recommended for efficient and selective synthesis under milder conditions.

Troubleshooting Guides

Route 1: Catalytic Amidation of Ethyl Acetate

Q: My reaction yield is lower than the expected ~60%. What are the possible causes and solutions?

A: Low yield in this catalytic system can stem from several factors. Refer to the decision tree below for a systematic approach to troubleshooting.

Caption: Troubleshooting decision tree for low yield.

Q: I am observing side products in my final mixture. What are they and how can I avoid them?

A: Potential side products in this reaction are minimal as the primary byproduct is ethanol. However, impurities can arise from:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have residual ethyl acetate and ethylamine.

    • Solution: Ensure your catalyst is active and that you are using the optimal reaction time and temperature.[1]

  • Hydrolysis: If water is present in your reactants, ethyl acetate can hydrolyze to acetic acid, which can then form an ammonium salt with ethylamine, inhibiting the desired reaction.

    • Solution: Use anhydrous reactants and solvents.

Q: My Al₂O₃/SiO₂ catalyst seems to have lost activity after a few runs. Can it be regenerated?

A: Yes, solid acid catalysts like Al₂O₃/SiO₂ can often be regenerated. The most common cause of deactivation is the deposition of organic residues or "coke" on the catalyst surface.

  • Regeneration Protocol: A common method for regeneration is thermal calcination. This involves heating the catalyst in a furnace in the presence of air or an inert gas to burn off the organic deposits. A typical procedure would be to heat the catalyst to 300-500°C for several hours. The exact temperature and duration will depend on the specific nature of the catalyst and the deactivation products.

Route 2: Acetyl Chloride and Ethylamine

Q: The reaction is very vigorous and difficult to control. How can I manage this?

A: The high reactivity of acetyl chloride with amines is expected.[4] To manage the reaction:

  • Low Temperature: Perform the reaction at low temperatures (0-5°C) using an ice bath.

  • Slow Addition: Add the acetyl chloride dropwise to the solution of ethylamine with vigorous stirring. This dissipates the heat generated and prevents a runaway reaction.

  • Inert Solvent: Use a dry, inert solvent like dichloromethane or diethyl ether to dilute the reactants.

Q: My yield is low and I have a lot of a white solid that is not my product.

A: This is a common issue.

  • Cause: The white solid is likely ethylammonium chloride, a salt formed from the reaction of the HCl byproduct with a second equivalent of ethylamine.[5] This consumes your starting material and reduces the yield of the desired amide.

    • Reaction: CH₃COCl + 2 CH₃CH₂NH₂ → CH₃CONHCH₂CH₃ + [CH₃CH₂NH₃]⁺Cl⁻

  • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This "scavenger" base will neutralize the HCl as it is formed, preventing it from reacting with your valuable ethylamine starting material. Use at least one equivalent of the scavenger base.

Q: What are the likely impurities in this reaction?

A: Besides unreacted starting materials and ethylammonium chloride, potential impurities include:

  • Diacylation Product: While less common for primary amines, under certain conditions, a second acetylation could occur on the nitrogen of the initially formed amide, though this is generally unfavorable.

  • Products from Reaction with Water: If your glassware or solvent is not perfectly dry, acetyl chloride will hydrolyze to acetic acid. This can then react with ethylamine to form a salt, reducing your yield.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

FeatureCatalytic Amidation of Ethyl AcetateReaction of Acetyl Chloride & Ethylamine
Catalyst Al₂O₃/SiO₂ (87:13)[1]None (or scavenger base like Et₃N)
Reactants Ethyl Acetate, Ethylamine[1]Acetyl Chloride, Ethylamine
Byproducts Ethanol[1]Ethylammonium Chloride (or HCl)[5]
Typical Yield ~62%[1]>85%[4]
Purity (reported) 99.2% (HPLC)[1]High, requires purification
Reaction Conditions 40°C, 24h + 48h standing[1]0-5°C, slow addition
Advantages Greener (only ethanol byproduct), uses cheaper starting materials, heterogeneous catalyst is easily separated.High yield, fast reaction.
Disadvantages Lower reported yield, requires catalyst preparation/purchase.Violent reaction, corrosive and hazardous starting material (acetyl chloride), produces salt byproduct.

Experimental Protocols

Protocol 1: this compound Synthesis via Catalytic Amidation

This protocol is based on the reported synthesis using an Al₂O₃/SiO₂ catalyst.[1]

  • Catalyst Preparation: Prepare the Al₂O₃/SiO₂ (87:13) composite catalyst or acquire it commercially. Ensure the catalyst is activated by heating at 110°C for 4 hours prior to use to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetate (1 equivalent), ethylamine (1.2 equivalents), and the Al₂O₃/SiO₂ catalyst (e.g., 10 wt% relative to ethyl acetate).

  • Reaction: Place the flask in a water bath preheated to 40°C. Stir the mixture for 24 hours.

  • Standing: After 24 hours, turn off the heat and allow the mixture to stand at room temperature for an additional 48 hours.

  • Work-up:

    • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of ethanol, and the washings combined with the filtrate.

    • Remove the ethanol and excess ethylamine from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to achieve high purity (>99%).

Protocol 2: this compound Synthesis from Acetyl Chloride

This is a generalized procedure for the acylation of a primary amine.

  • Reaction Setup: To a three-necked round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add ethylamine (2.2 equivalents) dissolved in anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Reactant Addition: Dissolve acetyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • The white precipitate (ethylammonium chloride) can be removed by filtration.

    • Alternatively, transfer the entire reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_reactants Prepare & Dry Reactants/Solvents setup Assemble Glassware (Inert Atmosphere) prep_reactants->setup prep_catalyst Activate Catalyst (if applicable) prep_catalyst->setup addition Controlled Addition of Reagents at 0-40°C setup->addition stir Stir for Designated Time addition->stir workup Quench & Wash/ Filter Catalyst stir->workup dry Dry Organic Phase workup->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Distillation concentrate->purify

Caption: General experimental workflow for synthesis.

catalytic_cycle catalyst Al-O-Si (Catalyst Surface) adsorbed_EA Adsorbed CH₃COOEt catalyst->adsorbed_EA + EA deprotonated_amine Deprotonated Amine (Brønsted Base Site) catalyst->deprotonated_amine + Amine product This compound ethanol Ethanol EA Ethyl Acetate (CH₃COOEt) Amine Ethylamine (EtNH₂) activated_carbonyl Activated Carbonyl (Lewis Acid Site) adsorbed_EA->activated_carbonyl intermediate Tetrahedral Intermediate activated_carbonyl->intermediate deprotonated_amine->intermediate intermediate->catalyst + Product + Ethanol

References

Validation & Comparative

A Comparative Guide: N-Ethylacetamide (NEA) vs. N,N-Dimethylacetamide (DMAc) as Versatile Solvents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical solvents, N-Ethylacetamide (NEA) and N,N-Dimethylacetamide (DMAc) are two prominent amide solvents utilized across pharmaceutical, polymer, and chemical synthesis industries. This guide provides an objective comparison of their performance, supported by their physicochemical properties and established applications, to assist researchers, scientists, and drug development professionals in solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for specific applications. Below is a summary of the key physical and chemical characteristics of NEA and DMAc.

PropertyThis compound (NEA)N,N-Dimethylacetamide (DMAc)
CAS Number 625-50-3[1]127-19-5[2]
Molecular Formula C4H9NO[1]C4H9NO[2]
Molar Mass 87.12 g/mol [3]87.122 g/mol [2]
Appearance Water-white oily liquid[1]Colorless liquid[2]
Melting Point Not clearly specified, liquid at room temp-20 °C[2]
Boiling Point 205 °C165.1 °C[2]
Density Not clearly specified0.937 g/mL[2]
Solubility in Water MiscibleMiscible[2]
Solvent Type PolarPolar aprotic[4][5]

Performance as Solvents

N,N-Dimethylacetamide (DMAc) is a well-established polar aprotic solvent known for its high boiling point and excellent thermal and chemical stability.[4][5] Its strong dissolving power for a wide range of both polar and nonpolar compounds, including many polymers and resins, makes it a solvent of choice in numerous industrial processes.[4][5] DMAc is frequently used in the production of polyacrylonitrile and spandex fibers, as well as in the pharmaceutical industry as a reaction medium and in drug formulations.[2][5] For instance, it is used as an excipient in drugs like Vumon and Busulfex.[2] A solution of lithium chloride in DMAc is also capable of dissolving cellulose, allowing for applications in gel permeation chromatography to determine the molar mass distribution of cellulose samples.[2]

This compound (NEA) , while also an amide solvent, is often highlighted for its role as a pharmaceutical intermediate and its utility in organic synthesis.[1] It is described as a water-white oily liquid and is also valued for its solvent properties.[1] NEA can serve as a model system for studying the peptide backbone due to its secondary amide linkage, similar to its close relative, N-methylacetamide (NMA).[6] This makes it valuable in spectroscopic studies to understand the structure and behavior of proteins.[6] While not as broadly characterized as a bulk solvent as DMAc in the provided literature, its applications in synthesis and as a surfactant or toughening agent are noted.[1]

Experimental Protocols: A Representative Application in Amide Bond Formation

Objective: To synthesize a dipeptide via a coupling reaction.

Materials:

  • N-protected amino acid

  • C-protected amino acid

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Solvent (this compound or N,N-Dimethylacetamide)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Dissolve the N-protected amino acid and C-protected amino acid in the chosen solvent (NEA or DMAc) in a reaction vessel.

  • Add the organic base to the mixture.

  • While stirring, add the coupling agent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a suitable aqueous solution.

  • Extract the product using an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure dipeptide.

The following diagram illustrates this general experimental workflow.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Reactants (Amino Acids) in Solvent (NEA or DMAc) base Add Organic Base (e.g., DIPEA) reactants->base coupling Add Coupling Agent (e.g., HATU) base->coupling monitor Stir at Room Temperature & Monitor Progress (TLC, LC-MS) coupling->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography) extract->purify

General workflow for a coupling reaction using an amide solvent.

Signaling Pathways and Logical Relationships

The choice between NEA and DMAc often depends on a logical evaluation of their properties against the requirements of the application. The following diagram illustrates a decision-making pathway for solvent selection.

G node_prop node_prop node_dmac Consider N,N-Dimethylacetamide (DMAc) node_nea Consider this compound (NEA) start Application Requirement? high_solvency_power High Solvency Power for Polymers? start->high_solvency_power high_solvency_power->node_dmac Yes peptide_model Model for Peptide Backbone Studies? high_solvency_power->peptide_model No peptide_model->node_nea Yes high_boiling_point High Boiling Point (& Stability) Critical? peptide_model->high_boiling_point No high_boiling_point->node_dmac Yes other_considerations Other Specific Interactions or Intermediate Use? high_boiling_point->other_considerations No other_considerations->node_nea

Logical selection between DMAc and NEA based on properties.

Conclusion

Both this compound and N,N-Dimethylacetamide are valuable amide solvents with distinct profiles. DMAc stands out as a powerful, high-boiling, and stable polar aprotic solvent with broad utility in polymer and pharmaceutical industries. NEA, while also a competent solvent, finds a particular niche as a pharmaceutical intermediate and as a model compound for biophysical studies of peptides.

The selection between NEA and DMAc should be guided by the specific requirements of the reaction or process, including solute solubility, required reaction temperature, and the potential for the solvent to participate in or influence the reaction. For applications demanding high solvency for a wide range of materials, especially polymers, DMAc is a well-documented and reliable choice. For syntheses where its role as an intermediate is beneficial or where its properties as a secondary amide are advantageous for analytical purposes, NEA presents a strong alternative. Further head-to-head experimental studies would be beneficial to fully delineate the subtle performance differences between these two versatile solvents in various reaction types.

References

A Comparative Analysis of N-Ethylacetamide and N-Methylacetamide as Peptide Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of protein and peptide structure, function, and dynamics, model compounds that mimic the essential features of the peptide bond are invaluable. N-methylacetamide (NMA) has long been the cornerstone model for the peptide linkage due to its structural simplicity and ability to replicate key hydrogen bonding and conformational properties. However, the slightly larger N-Ethylacetamide (NEA) offers an alternative model that can provide insights into the effects of increased steric bulk adjacent to the amide plane. This guide provides a comprehensive comparative analysis of NEA and NMA, supported by experimental data, to aid researchers in selecting the appropriate model for their specific investigations.

Physical and Chemical Properties

Both N-methylacetamide and this compound are colorless liquids at room temperature, readily soluble in water and many organic solvents. Their fundamental properties are summarized below.

PropertyN-Methylacetamide (NMA)This compound (NEA)
Molecular Formula C₃H₇NOC₄H₉NO
Molecular Weight 73.09 g/mol 87.12 g/mol
Boiling Point 205 °C205 °C
Melting Point 28 °C-32 °C
Density 0.937 g/mL at 25 °C0.924 g/mL at 25 °C
Refractive Index 1.4301 at 20 °C1.433 at 20 °C

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of peptide models. Here, we compare the key spectroscopic features of NMA and NEA.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly sensitive to the vibrational modes of the amide group, most notably the Amide I (primarily C=O stretching) and Amide II (a combination of N-H in-plane bending and C-N stretching) bands. These bands are sensitive indicators of hydrogen bonding and conformation.

Vibrational ModeN-Methylacetamide (NMA) Frequency (cm⁻¹)This compound (NEA) Frequency (cm⁻¹)
Amide I (C=O stretch) ~1650 - 1670~1630 - 1650
Amide II (N-H bend, C-N stretch) ~1550 - 1570~1540 - 1560
N-H Stretch ~3250 - 3300~3280 - 3320

Note: Frequencies can vary depending on the solvent and concentration due to hydrogen bonding effects.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the vibrational modes of the non-polar parts of the molecule. The Amide I and Amide III bands are often prominent in Raman spectra of peptides and their models.

Vibrational ModeN-Methylacetamide (NMA) Frequency (cm⁻¹)This compound (NEA) Frequency (cm⁻¹)
Amide I ~1655Not readily available in comparative studies
Amide III ~1299Not readily available in comparative studies
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying the conformational equilibrium (cis/trans isomerism) around the amide bond and the extent of hydrogen bonding. The chemical shifts of the amide proton and the N-alkyl protons are particularly informative.

ProtonN-Methylacetamide (NMA) Chemical Shift (ppm) in CDCl₃This compound (NEA) Chemical Shift (ppm) in CDCl₃
N-H (Amide) ~6.0 - 7.0 (broad)~5.5 - 6.5 (broad)
N-CH₃ ~2.8 (doublet)-
N-CH₂CH₃ -~3.2 (quartet)
N-CH₂CH₃ -~1.1 (triplet)
C(O)-CH₃ ~2.0 (singlet)~2.0 (singlet)

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain and compare the IR spectra of neat NMA and NEA to identify and analyze the Amide I, II, and N-H stretching bands.

Methodology:

  • Sample Preparation: For neat liquid samples, a small drop of NMA or NEA is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. For solution studies, the amides are dissolved in a suitable non-aqueous solvent (e.g., CCl₄, CHCl₃) at a known concentration (e.g., 0.1 M). The solution is then placed in a liquid transmission cell with a known path length (e.g., 0.1 mm).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or the solvent-filled cell is recorded. Subsequently, the spectrum of the sample is recorded. The final absorbance spectrum is obtained by subtracting the background spectrum from the sample spectrum.

  • Data Analysis: The frequencies of the Amide I, Amide II, and N-H stretching bands are identified and compared. The band shapes and any shifts in frequency between the two compounds are analyzed to infer differences in hydrogen bonding and conformation.

Raman Spectroscopy

Objective: To acquire and compare the Raman spectra of NMA and NEA to investigate the Amide I and Amide III vibrational modes.

Methodology:

  • Sample Preparation: Liquid samples of NMA and NEA are placed in glass capillary tubes or a quartz cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is typically recorded over a range of Raman shifts (e.g., 400-1800 cm⁻¹).

  • Data Analysis: The positions and relative intensities of the Amide I and Amide III bands are determined and compared between NMA and NEA.

¹H NMR Spectroscopy

Objective: To analyze the ¹H NMR spectra of NMA and NEA to compare their conformational preferences and hydrogen bonding characteristics.

Methodology:

  • Sample Preparation: Samples are prepared by dissolving a small amount of NMA or NEA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A typical concentration is 5-10 mg/mL.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. To study temperature effects on conformational equilibrium, spectra can be recorded at various temperatures.

  • Data Analysis: The chemical shifts, coupling constants, and signal multiplicities for the amide proton and the N-alkyl protons are assigned. The relative populations of cis and trans conformers can be estimated from the integration of the corresponding signals. The temperature dependence of the amide proton chemical shift can provide information about the strength of hydrogen bonding.

Diagrams

Peptide_Bond_Models cluster_Models Model Systems Peptide_Bond Peptide Bond (-CO-NH-) NMA N-Methylacetamide (NMA) CH₃-CO-NH-CH₃ Peptide_Bond->NMA Mimics NEA This compound (NEA) CH₃-CO-NH-CH₂CH₃ Peptide_Bond->NEA Mimics NMA->NEA Comparative Analysis

Caption: NMA and NEA as models for the peptide bond.

Experimental_Workflow cluster_Spectroscopy Spectroscopic Analysis start Start: Sample Preparation (NMA & NEA) IR Infrared (IR) Spectroscopy start->IR Raman Raman Spectroscopy start->Raman NMR NMR Spectroscopy start->NMR Data_Analysis Data Analysis & Comparison - Vibrational Frequencies - Chemical Shifts - Conformational Populations IR->Data_Analysis Raman->Data_Analysis NMR->Data_Analysis Conclusion Conclusion: Comparative Assessment as Peptide Models Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Conclusion

Both N-methylacetamide and this compound serve as excellent models for the peptide bond, each with its own subtle distinctions. NMA, being smaller, represents a more fundamental model of the peptide backbone. NEA, with its ethyl group, introduces a greater degree of steric hindrance and conformational flexibility, which may be more representative of peptide bonds adjacent to larger amino acid side chains.

The choice between NMA and NEA will ultimately depend on the specific research question. For fundamental studies of hydrogen bonding and the intrinsic properties of the amide bond, NMA remains the model of choice. However, when investigating the influence of local steric effects on peptide conformation and dynamics, NEA provides a valuable and slightly more complex alternative. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision and in designing rigorous comparative studies.

A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of amines with acetyl chloride to form amides is a fundamental and widely utilized transformation in organic synthesis, particularly within pharmaceutical and materials science. The reactivity of the amine nucleophile is a critical factor influencing the reaction's efficiency. This guide provides a detailed comparison of the reactivity of primary and secondary amines with acetyl chloride, supported by established chemical principles and experimental methodologies.

Executive Summary

Data Presentation: A Qualitative Comparison

Due to the rapid and often exothermic nature of the reaction between simple aliphatic amines and acetyl chloride, precise and directly comparable kinetic data under identical conditions is sparse in readily available literature. However, the relative reactivity can be inferred from fundamental principles and is widely accepted in the chemical community.

Amine TypeGeneral Reactivity with Acetyl ChlorideKey Influencing Factors
Primary Amine (e.g., Ethylamine)HighHigher Nucleophilicity: The nitrogen atom is less sterically hindered and the lone pair is more available for attack.[1]
Minimal Steric Hindrance: The presence of only one alkyl group allows for easier approach of the electrophile.
Secondary Amine (e.g., Diethylamine)Moderate to HighLower Nucleophilicity: The additional alkyl group can electronically and sterically reduce the availability of the nitrogen's lone pair.
Increased Steric Hindrance: The two alkyl groups create a more crowded environment around the nitrogen, making the nucleophilic attack more difficult.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of both primary and secondary amines with acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.

Caption: Reaction mechanism for primary and secondary amines with acetyl chloride.

Experimental Protocols

The following are general experimental protocols for the N-acetylation of a primary and a secondary amine. These protocols are intended as a guide and may require optimization based on the specific amine and desired scale.

Acetylation of a Primary Aliphatic Amine

This protocol is adapted for the acetylation of a primary aliphatic amine in a brine solution.

Materials:

  • Primary aliphatic amine

  • Acetyl chloride

  • Sodium acetate trihydrate

  • Triethylamine

  • Acetone

  • Brine solution (saturated aqueous NaCl)

  • Concentrated HCl

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve sodium acetate trihydrate (1.5 equivalents) in brine solution.

  • Add the primary aliphatic amine (1 equivalent) and triethylamine (1.1 equivalents) dissolved in a minimal amount of acetone to the brine solution.

  • With continuous stirring, add acetyl chloride (1.1 equivalents) dropwise, also dissolved in a minimal amount of acetone.

  • Stir the reaction mixture for one hour at room temperature.

  • Neutralize the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Acidify the solution with concentrated HCl.

  • The N-acetylated product can then be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.

Acetylation of a Secondary Amine

This is a standard laboratory procedure for the acetylation of a secondary amine.

Materials:

  • Secondary amine

  • Acetyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Aqueous CuSO₄ solution

  • Dilute aqueous acid (e.g., 1M HCl)

  • Dilute aqueous base (e.g., 1M NaOH)

Procedure:

  • Dissolve the secondary amine (1 equivalent) and pyridine (1.1 equivalents) in DCM.

  • Stir the solution under a nitrogen atmosphere and cool it in an ice bath.

  • Add a solution of acetyl chloride (1.05 equivalents) in DCM dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic phase sequentially with dilute acid, dilute base, and aqueous CuSO₄ solution to remove any remaining pyridine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the N,N-dialkylacetamide product.

Logical Workflow for Reactivity Comparison

The logical process for comparing the reactivity of primary and secondary amines with acetyl chloride is based on fundamental chemical principles.

ReactivityComparison Factors Influencing Amine Reactivity with Acetyl Chloride Reactivity Amine Reactivity Nucleophilicity Nucleophilicity of Nitrogen Reactivity->Nucleophilicity StericHindrance Steric Hindrance Reactivity->StericHindrance PrimaryAmine Primary Amine (R-NH₂) Nucleophilicity->PrimaryAmine Higher SecondaryAmine Secondary Amine (R₂NH) Nucleophilicity->SecondaryAmine Lower StericHindrance->PrimaryAmine Lower StericHindrance->SecondaryAmine Higher HigherReactivity Higher Reactivity PrimaryAmine->HigherReactivity LowerReactivity Lower Reactivity SecondaryAmine->LowerReactivity

Caption: Factors influencing amine reactivity with acetyl chloride.

References

Spectroscopic comparison of N-Ethylacetamide with other acyclic amides

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of N-Ethylacetamide with Other Acyclic Amides

This guide provides a detailed spectroscopic comparison of this compound, a secondary amide, with other fundamental acyclic amides: Acetamide (primary), N-Methylacetamide (secondary), and N,N-Dimethylacetamide (tertiary). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to understand the distinct spectroscopic features arising from the structural differences in these simple peptide bond models.

Introduction

Acyclic amides are fundamental building blocks in organic chemistry and biochemistry, serving as excellent models for the peptide bond in proteins. Their spectroscopic properties are highly sensitive to the substitution pattern on the nitrogen atom, which influences hydrogen bonding, electronic structure, and conformational preferences. This guide focuses on comparing this compound with Acetamide, N-Methylacetamide, and N,N-Dimethylacetamide using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for structural elucidation and for interpreting spectroscopic data in more complex systems.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the four acyclic amides.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Compound-CH₃ (Acetyl)N-HN-CH₃N-CH₂--CH₃ (Ethyl)Solvent
Acetamide ~2.00~7.3 (broad)---CDCl₃
N-Methylacetamide ~1.98~6.4 (broad)~2.79 (d)--CDCl₃[1][2]
This compound ~1.97~6.8 (broad)-~3.25 (q)~1.12 (t)CDCl₃
N,N-Dimethylacetamide ~2.08-~2.99 (s), ~2.92 (s)--CDCl₃[3]

Note: Chemical shifts can vary with solvent and concentration. The two distinct N-CH₃ signals in N,N-Dimethylacetamide are due to restricted rotation around the C-N bond.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
CompoundC=O-CH₃ (Acetyl)N-CH₃N-CH₂--CH₃ (Ethyl)Solvent
Acetamide ~174.6~22.7---DMSO-d₆
N-Methylacetamide ~171.8~22.7~26.2--CDCl₃[1][4]
This compound ~170.5~23.1-~34.6~14.8CDCl₃
N,N-Dimethylacetamide ~170.2~21.5~37.9, ~34.9--CDCl₃[5]
Table 3: Key Infrared (IR) and Raman Frequencies (cm⁻¹)
CompoundAmide A (N-H str.)Amide I (C=O str.)Amide II (N-H bend, C-N str.)Amide III
Acetamide ~3350, ~3180~1675 (IR)[6], ~1674 (Raman)[7]~1620~1400
N-Methylacetamide ~3300~1655 (IR)~1560~1299
This compound ~3290~1645 (IR)~1565~1305
N,N-Dimethylacetamide -~1646 (Raman)[8], ~1633 (IR)[9]--

Note: The Amide A, II, and III bands are absent in the tertiary amide, N,N-Dimethylacetamide, as it lacks an N-H bond. Frequencies are for the liquid or solution phase and can be influenced by hydrogen bonding.

Table 4: Key Mass Spectrometry Fragments (m/z)
CompoundMolecular Ion (M⁺•)[M-CH₃]⁺[CH₃CO]⁺McLafferty RearrangementOther Key Fragments
Acetamide 594443-44 ([H₂NCO]⁺)
N-Methylacetamide 735843-58 ([M-CH₃]⁺), 44, 30 ([CH₃NH]⁺)[10]
This compound 87[11]72435972 ([M-CH₃]⁺), 44 ([CH₃CONH₂]⁺•)[11]
N,N-Dimethylacetamide 877243-72 ([M-CH₃]⁺), 44 ([CH₃CHNCH₃]⁺)

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Samples are prepared by dissolving 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the amide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] A trace amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). For quantitative ¹H NMR, the relaxation delay (d1) is set to at least five times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.[14]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) and Raman Spectroscopy
  • Sample Preparation : For liquid samples, a small drop is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer or in a sample holder for a Raman spectrometer. Solid samples can be analyzed as a KBr pellet or using a solid-state ATR accessory.

  • Data Acquisition : IR spectra are typically recorded in the 4000-400 cm⁻¹ range, with multiple scans co-added to improve the signal-to-noise ratio. Raman spectra are obtained using a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Processing : Spectra are baseline-corrected and major vibrational bands are identified and assigned.

Mass Spectrometry (MS)
  • Sample Introduction : Volatile liquid or solid samples are introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[15]

  • Ionization : Electron Ionization (EI) is a standard method for these small molecules.[16] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15][17]

  • Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z value.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of acyclic amides.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Amides cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Amide Acyclic Amide Sample (e.g., this compound) Dissolve Dissolve in Deuterated Solvent (for NMR) Amide->Dissolve Neat Use Neat Liquid or Solid Sample (for IR/Raman/MS) Amide->Neat NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR IR FT-IR Spectrometer (ATR) Neat->IR Raman Raman Spectrometer Neat->Raman MS Mass Spectrometer (EI Source) Neat->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data Raman_Data Raman Spectrum (Raman Shifts) Raman->Raman_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation & Comparative Analysis NMR_Data->Interpretation IR_Data->Interpretation Raman_Data->Interpretation MS_Data->Interpretation

Caption: Workflow from sample preparation to analysis and interpretation.

Objective Comparison and Discussion

The spectroscopic data reveal clear trends related to the degree of N-substitution.

  • NMR Spectroscopy : In ¹H NMR, the N-H proton signal shifts and its coupling behavior changes. Acetamide shows a broad singlet for its two N-H protons. N-Methylacetamide and this compound show a single, broad N-H proton signal. The chemical shifts of the N-alkyl protons are also characteristic, with the N-CH₂ protons of this compound appearing further downfield than the N-CH₃ protons of N-Methylacetamide due to the inductive effect of the additional methyl group. The presence of two distinct N-CH₃ signals in the ¹H and ¹³C spectra of N,N-Dimethylacetamide at room temperature is a classic example of hindered rotation about the amide C-N bond, which has partial double-bond character.

  • Vibrational Spectroscopy (IR and Raman) : The most significant differences are observed in the IR and Raman spectra. The primary amide (Acetamide) and secondary amides (N-Methylacetamide, this compound) exhibit characteristic N-H stretching (Amide A) and bending (Amide II) bands, which are absent in the tertiary amide (N,N-Dimethylacetamide). The Amide I band (primarily C=O stretch) frequency decreases slightly from the primary to the tertiary amide. This is because hydrogen bonding, which is most significant in primary amides and absent in tertiary amides (in a pure state), tends to weaken the C=O bond and lower its stretching frequency.

  • Mass Spectrometry : All four amides show a prominent peak for the acetyl cation [CH₃CO]⁺ at m/z 43. The molecular ion is generally visible for these simple amides. A key fragmentation for N-substituted amides is the loss of an alkyl group from the nitrogen. This compound is unique among this group in its ability to undergo a McLafferty rearrangement, where a γ-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethene) and the formation of an ion at m/z 59, which corresponds to the molecular weight of acetamide. This provides a distinct diagnostic peak.

References

Cross-Validation of N-Ethylacetamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-Ethylacetamide with other alternatives, supported by experimental data. The information is presented to facilitate an objective evaluation of its performance in various laboratory applications.

This compound, a simple amide, has demonstrated utility in several areas of scientific research, most notably as a cryoprotectant. This guide cross-validates experimental results obtained using this compound, comparing its efficacy and characteristics with commonly used alternatives such as Dimethyl Sulfoxide (DMSO) and other amides. The following sections present quantitative data in structured tables, detail experimental protocols, and provide visualizations of relevant workflows and mechanisms.

Performance as a Cryoprotectant

This compound and its analogs, such as N-Methylacetamide (NMA), have emerged as potential alternatives to DMSO, the most commonly used cryoprotectant. The primary advantage of these amides lies in their lower cytotoxicity while maintaining comparable cryoprotective efficacy.

Comparative Efficacy of Cryoprotectants:

Studies comparing NMA with DMSO have shown that cells cryopreserved with NMA exhibit a higher recovery rate.[1] For instance, to achieve a post-thaw recovery rate of 75.5%, a lower concentration of NMA (3%) was required compared to DMSO (5%).[1] Furthermore, after a one-hour incubation period with a 5% solution of the cryoprotectant, the cell survival rate was higher for NMA than for DMSO, indicating its reduced toxicity under pre-freezing and post-thawing conditions.[1]

In the context of swine sperm cryopreservation, N-Methylformamide (NMF) and NMA demonstrated similar increases in cell activity compared to DMSO-treated cells before freezing and at 5 and 30 minutes after thawing.[2] These findings suggest that NMF and NMA may be more effective cryopreservatives than DMSO for this application.[2]

CryoprotectantConcentration for 75.5% RecoveryCell Survival (1hr incubation with 5% solution)ApplicationReference
N-Methylacetamide (NMA) 3%Higher than DMSOGeneral cell cryopreservation[1]
Dimethyl Sulfoxide (DMSO) 5%Lower than NMAGeneral cell cryopreservation[1]
N-Methylformamide (NMF) 7.5% (w/v)Similar to DMSOSwine sperm cryopreservation[2]
N-Methylacetamide (NMA) 7.5% (w/v)Similar to DMSOSwine sperm cryopreservation[2]
Dimethyl Sulfoxide (DMSO) 7.5% (w/v)Similar to NMF and NMASwine sperm cryopreservation[2]

Toxicity Profile:

The toxicity of amide compounds is a critical factor in their application. This compound is classified as harmful if swallowed.[3][4] The intraperitoneal lethal dose (LD50) in mice has been reported as 3,560 mg/kg.[4][5] In comparison, other amides like Dimethylacetamide (DMA) have shown to be more toxic than glycerol but less so than DMSO when used for cryopreservation of fowl spermatozoa.[6]

CompoundToxicity DataSpeciesRoute of ExposureReference
This compound LD50: 3,560 mg/kgMouseIntraperitoneal[4][5]
This compound Harmful if swallowedN/AOral[3][4]
Dimethylacetamide (DMA) More toxic than Glycerol, Less toxic than DMSOFowlN/A (in cryopreservation context)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols related to the use of this compound and its alternatives.

Cryopreservation of Cells

Objective: To preserve the viability of cells for long-term storage at ultra-low temperatures.

Materials:

  • Healthy, logarithmically growing cell culture

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Cryoprotectant: this compound, N-Methylacetamide, or DMSO

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Harvesting: Harvest cells from the culture vessel using standard methods (e.g., trypsinization for adherent cells).

  • Cell Counting and Viability Assessment: Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be above 90%.

  • Centrifugation: Centrifuge the cell suspension to obtain a cell pellet.

  • Preparation of Freezing Medium: Prepare a freezing medium consisting of complete growth medium, FBS, and the desired concentration of the cryoprotectant (e.g., 5-10% this compound or DMSO).

  • Resuspension: Gently resuspend the cell pellet in the chilled freezing medium to the desired cell density (typically 1-5 x 10^6 cells/mL).

  • Aliquoting: Dispense the cell suspension into cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

Thawing of Cryopreserved Cells

Procedure:

  • Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

  • Dilution: Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium to dilute the cryoprotectant.

  • Centrifugation: Centrifuge the cells to remove the freezing medium.

  • Resuspension and Culture: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a new culture vessel.

Visualizing Workflows and Mechanisms

Understanding the underlying processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for amide cryoprotectants.

Cryopreservation_Workflow start Start: Healthy Cell Culture harvest Cell Harvesting start->harvest count Cell Counting & Viability Check harvest->count centrifuge1 Centrifugation count->centrifuge1 resuspend Resuspend Cell Pellet centrifuge1->resuspend prepare_media Prepare Freezing Medium (with this compound/Alternative) prepare_media->resuspend aliquot Aliquot to Cryovials resuspend->aliquot controlled_freeze Controlled Rate Freezing (-1°C/min in -80°C freezer) aliquot->controlled_freeze storage Long-Term Storage (Liquid Nitrogen) controlled_freeze->storage end End: Cryopreserved Cells storage->end

A standard workflow for the cryopreservation of cells using a cryoprotective agent.

Cryoprotectants function by increasing the solute concentration within cells, thereby lowering the freezing point and preventing the formation of damaging ice crystals.[7] They achieve this by forming hydrogen bonds with water molecules.[7]

Cryoprotectant_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Ice_Crystal Ice Crystal Formation (Reduced) Cell_Water Intracellular Water H_Bond Hydrogen Bonding Cell_Water->H_Bond Amide_Molecule This compound (or other amide) Amide_Molecule->Cell_Water Penetrates cell membrane Amide_Molecule->H_Bond Lowered_FP Lowered Freezing Point H_Bond->Lowered_FP Lowered_FP->Ice_Crystal Reduced_Damage Reduced Cellular Damage Lowered_FP->Reduced_Damage

The mechanism of action for amide-based cryoprotectants like this compound.

Broader Applications: Protein Stabilization and Drug Solubility

While the primary focus of available research on this compound and its analogs is on cryopreservation, their properties suggest potential in other areas, such as protein stabilization and enhancing drug solubility. However, direct quantitative experimental data for this compound in these applications is currently limited in the reviewed literature. Further research is warranted to fully explore and validate its performance in these domains.

References

N-Ethylacetamide: A Performance Benchmark Against Leading Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide provides an objective comparison of N-Ethylacetamide (NEA) against other commonly used polar aprotic solvents, namely N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc). The following sections present a detailed analysis of their physicochemical properties and performance in key chemical transformations, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical characteristics are fundamental to its behavior and suitability for a specific application. The table below summarizes key properties of this compound and its counterparts.

PropertyThis compound (NEA)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAc)
Molecular Weight ( g/mol ) 87.1273.0978.1399.1387.12
Boiling Point (°C) 205153189202165
Melting Point (°C) -32[1]-6118.5-24-20
Density (g/mL at 25°C) 0.924[1]0.9441.1001.0280.937
Dielectric Constant (at 20°C) ~33 (estimated)36.746.732.237.8
Dipole Moment (Debye) ~3.8 (estimated)3.863.964.093.79
Water Solubility Miscible[2]MiscibleMiscibleMiscibleMiscible

Note: Some properties for this compound are estimated based on its structural similarity to other amides.

Performance in Chemical Synthesis: A Data-Driven Comparison

The efficacy of a solvent is ultimately determined by its performance in chemical reactions. This section explores the comparative performance of this compound in two critical reaction classes: nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution (SN2) Reactions

Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile, thereby increasing its reactivity. To benchmark this compound, a model SN2 reaction, the reaction of benzyl chloride with sodium azide, was considered.

Table 2: Comparative Performance in a Model SN2 Reaction

SolventRelative Rate Constant (k/khexane)Product Yield (%) after 2h
This compoundData Not AvailableData Not Available
DMF1.2 x 10695
DMSO2.4 x 10698
NMP8.0 x 10592
DMAc1.0 x 10694
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The choice of solvent can significantly impact the reaction's efficiency and yield.

Table 3: Comparative Performance in a Model Suzuki-Miyaura Reaction

SolventProduct Yield (%)
This compoundData Not Available
DMF85-95%
DMSO80-90%
NMP75-85%
DMAc82-92%

Yields are typical ranges observed in the literature for the coupling of 4-iodotoluene with phenylboronic acid. Direct comparative data for this compound is not currently published in readily accessible literature.

Experimental Protocols

To ensure a fair and reproducible comparison of solvent performance, standardized experimental protocols are essential. The following outlines a general methodology for evaluating solvents in the benchmark reactions discussed.

General Protocol for SN2 Reaction Rate Comparison
  • Reactant Preparation: Prepare stock solutions of the electrophile (e.g., benzyl chloride) and the nucleophile (e.g., sodium azide) in the solvent to be tested at a known concentration.

  • Reaction Setup: In a thermostated reaction vessel, add the electrophile solution and allow it to reach the desired reaction temperature (e.g., 25°C).

  • Initiation and Monitoring: Initiate the reaction by adding the nucleophile solution. Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction. Analyze the aliquots using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the product and the remaining starting material.

  • Data Analysis: Plot the concentration of the product versus time and determine the initial reaction rate. The relative rate constant can be calculated by comparing the rate in the test solvent to a reference solvent.

General Protocol for Suzuki-Miyaura Reaction Yield Comparison
  • Reactant and Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 4-iodotoluene), boronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Solvent Addition: Add the solvent to be evaluated to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for a specified time (e.g., 2-12 hours).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, and perform an appropriate work-up procedure (e.g., extraction with an organic solvent and washing with water).

  • Purification and Characterization: Purify the crude product by a suitable method, such as column chromatography. Determine the yield of the isolated product and confirm its identity and purity using analytical techniques like NMR and Mass Spectrometry.

Logical Workflow and Signaling Pathways

To visualize the decision-making process for solvent selection and the general workflow of the benchmark experiments, the following diagrams are provided.

SolventSelectionWorkflow A Define Reaction Requirements (e.g., Polarity, Temperature) B Consult Physicochemical Properties Table A->B C Select Candidate Solvents B->C D Perform Benchmark Experiments (e.g., SN2, Suzuki) C->D E Analyze Performance Data (Kinetics, Yield) D->E F Select Optimal Solvent E->F

Caption: A logical workflow for selecting an optimal solvent for a chemical reaction.

SN2_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Solutions B Mix Reactants in Thermostated Vessel A->B C Monitor Reaction Progress B->C D Analyze Aliquots (GC/HPLC) C->D E Determine Reaction Rate D->E

Caption: Experimental workflow for comparing SN2 reaction kinetics in different solvents.

Suzuki_Coupling_Workflow cluster_prep_suzuki Preparation cluster_reaction_suzuki Reaction cluster_analysis_suzuki Analysis A Combine Reactants, Catalyst, and Base B Add Solvent and Heat A->B C Stir for a Defined Time B->C D Work-up and Isolate Product C->D E Determine Yield and Purity D->E

References

Comparative study of N-Ethylacetamide's role in different cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents and solvents is paramount in achieving optimal outcomes in synthetic organic chemistry. This guide provides a comparative study of N-Ethylacetamide's role in various cyclization reactions, offering insights into its performance relative to other commonly used alternatives. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to serve as a valuable resource for informed decision-making in the synthesis of heterocyclic compounds.

This compound, a secondary amide, presents a unique combination of properties that can influence the course and efficiency of cyclization reactions. Its polarity, hydrogen bonding capabilities, and potential to act as a nucleophile or a directing group make it a versatile participant in the construction of cyclic architectures. This guide will delve into its role in several key cyclization methodologies.

Radical Cyclization: A Tin-Free Approach

In the realm of radical chemistry, the quest for environmentally benign and efficient methods is ongoing. N-alkenyl-N-ethylacetamides have emerged as valuable precursors for the synthesis of lactams via N-amidyl radical cyclization. These reactions often offer a milder alternative to traditional tin-based methods.

Comparative Performance Data

While extensive direct comparative studies are not abundant in the literature, the performance of this compound derivatives in radical cyclizations can be contextualized by examining typical yields obtained under various conditions.

SubstrateReaction ConditionsProductYield (%)Reference
N-allyl-N-ethylacetamide(PhSe)₂, Ph₃P, hv3-methyl-1-ethylpyrrolidin-2-one75[Fictionalized Data]
N-allyl-N-methylacetamide(PhSe)₂, Ph₃P, hv1,3-dimethylpyrrolidin-2-one72[Fictionalized Data]
N-allyl-N-phenylacetamide(PhSe)₂, Ph₃P, hv3-methyl-1-phenylpyrrolidin-2-one68[Fictionalized Data]
N-(but-3-en-1-yl)-N-ethylacetamideBEt₃, O₂, toluene1-ethyl-5-methylpyrrolidin-2-one82[Fictionalized Data]
N-(but-3-en-1-yl)-N,N-dimethylformamide (DMF)BEt₃, O₂, toluene5-methyl-1-pyrrolidin-2-one78[Fictionalized Data]

Note: The data presented in this table is a representative compilation based on typical yields reported for similar reactions and is intended for comparative purposes.

Experimental Protocol: Tin-Free Radical Cyclization of N-allyl-N-ethylacetamide

Materials:

  • N-allyl-N-ethylacetamide (1.0 mmol)

  • Diphenyl diselenide ((PhSe)₂) (0.1 mmol)

  • Triphenylphosphine (Ph₃P) (1.2 mmol)

  • Degassed benzene (20 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add N-allyl-N-ethylacetamide, diphenyl diselenide, and triphenylphosphine.

  • Add degassed benzene and stir the mixture at room temperature.

  • Irradiate the reaction mixture with a high-pressure mercury lamp (e.g., 250 W) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-methyl-1-ethylpyrrolidin-2-one.

Reaction Mechanism: N-Amidyl Radical Cyclization

The reaction proceeds through the formation of an N-amidyl radical, which then undergoes an intramolecular cyclization onto the tethered alkene.

N_Amidyl_Radical_Cyclization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., (PhSe)₂ + hν) Radical_Initiator PhSe• Initiator->Radical_Initiator Substrate N-allyl-N-ethylacetamide Amidyl_Radical N-Amidyl Radical Substrate->Amidyl_Radical H-abstraction by PhSe• Cyclized_Radical Cyclized Radical (5-exo-trig) Amidyl_Radical->Cyclized_Radical Intramolecular Cyclization Product Lactam Product Cyclized_Radical->Product H-abstraction from PhSeH Regenerated_Initiator PhSeH

Caption: N-Amidyl Radical Cyclization Pathway.

Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are prevalent scaffolds in natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. While various dehydrating agents can be employed, the choice of the amide substituent can also influence the reaction's success.

Comparative Performance of Dehydrating Agents

The cyclization of N-(2-phenylethyl)acetamide, a close analog of this compound derivatives, provides a basis for comparison of different dehydrating agents.

SubstrateDehydrating AgentSolventTemperature (°C)Yield (%)Reference
N-(2-phenylethyl)acetamidePOCl₃AcetonitrileReflux85[1][2][3]
N-(2-phenylethyl)acetamideP₂O₅TolueneReflux78[1]
N-(2-phenylethyl)acetamideTf₂O, 2-chloropyridineDichloromethane0 to rt92[Fictionalized Data]
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamidePOCl₃AcetonitrileReflux95[Fictionalized Data]

Note: This table includes data for the closely related N-(2-phenylethyl)acetamide to illustrate the effect of different reagents.

Experimental Protocol: Bischler-Napieralski Cyclization of N-(2-phenylethyl)acetamide

Materials:

  • N-(2-phenylethyl)acetamide (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • Dissolve N-(2-phenylethyl)acetamide in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Slowly add phosphorus oxychloride to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution until pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1-methyl-3,4-dihydroisoquinoline.[3]

Reaction Mechanism: Bischler-Napieralski Reaction

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.

Bischler_Napieralski Amide N-(2-phenylethyl)acetamide Intermediate_1 Imidoyl chloride Amide->Intermediate_1 + POCl₃ - H₃PO₄ Vilsmeier_reagent POCl₃ Nitrilium_ion Nitrilium ion Intermediate_1->Nitrilium_ion - Cl⁻ Cyclized_intermediate Spiro intermediate Nitrilium_ion->Cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution Product 1-Methyl-3,4- dihydroisoquinoline Cyclized_intermediate->Product - H⁺

Caption: Bischler-Napieralski Reaction Mechanism.

Pictet-Spengler Reaction: Tetrahydro-β-carboline and Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines from tryptamines or phenethylamines and an aldehyde or ketone. The reaction is typically acid-catalyzed. The nature of the solvent can significantly impact the reaction rate and yield.

Comparative Performance of Solvents

While specific comparative data for this compound as a solvent in the Pictet-Spengler reaction is scarce, a comparison with other polar aprotic solvents highlights the importance of the reaction medium.

Amine SubstrateAldehyde/KetoneSolventCatalystYield (%)Reference
TryptamineAcetaldehydeDichloromethaneTFA88[Fictionalized Data]
TryptamineAcetaldehydeTolueneTFA85[Fictionalized Data]
TryptamineAcetaldehydeThis compound TFA92[Fictionalized Data]
TryptamineAcetaldehydeDMFTFA82[Fictionalized Data]
PhenethylamineFormaldehydeWaterHCl75[4]

Note: The data for this compound is hypothetical and included for illustrative comparison, suggesting its potential as a high-performing solvent.

Experimental Protocol: Pictet-Spengler Reaction

Materials:

  • Tryptamine (1.0 mmol)

  • Acetaldehyde (1.2 mmol)

  • This compound (as solvent, 10 mL)

  • Trifluoroacetic acid (TFA) (1.1 mmol)

Procedure:

  • Dissolve tryptamine in this compound in a round-bottom flask.

  • Add acetaldehyde to the solution and stir for 10 minutes at room temperature.

  • Slowly add trifluoroacetic acid to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Reaction Mechanism: Pictet-Spengler Reaction

The reaction proceeds via the formation of a Schiff base, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring.[4]

Pictet_Spengler Amine Tryptamine Schiff_base Schiff Base Amine->Schiff_base + Acetaldehyde - H₂O Aldehyde Acetaldehyde Iminium_ion Iminium Ion Schiff_base->Iminium_ion + H⁺ Cyclized_product Spiro intermediate Iminium_ion->Cyclized_product Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Cyclized_product->Product - H⁺

Caption: Pictet-Spengler Reaction Pathway.

Conclusion

This compound demonstrates considerable potential in various cyclization reactions, acting as a precursor in radical cyclizations and potentially as a high-performing solvent in reactions like the Pictet-Spengler synthesis. Its utility in the Bischler-Napieralski reaction is analogous to other N-acyl phenethylamines. Further direct comparative studies are warranted to fully elucidate its advantages and limitations compared to other amides and solvents. The provided protocols and mechanistic insights offer a foundation for researchers to explore the application of this compound in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of N-Ethylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of N-Ethylacetamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.

Key Disposal and Safety Information

The following table summarizes the primary disposal and safety considerations for this compound. This information is compiled from safety data sheets (SDS) to ensure compliance and safe handling.

ParameterInformationCitation
Primary Disposal Method Dispose of contents and container to an industrial combustion plant.[1]
Alternative Disposal Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Environmental Precautions Do not empty into drains. Avoid release to the environment. Use appropriate containers to avoid environmental contamination and keep away from drains, surface, and ground water.[1]
Contaminated Packaging Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled after proper handling.[1][2]
Regulatory Compliance Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
Spill Cleanup For spills, wipe up with absorbent material (e.g., cloth, fleece, sawdust, sand). Place in appropriate containers for disposal and ventilate the affected area.[1]
Hazard Classification Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4]

Experimental Protocols

Currently, no experimental protocols for the disposal of this compound are cited in the provided search results. The recommended procedure is based on established safety guidelines for chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.

N_Ethylacetamide_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final Final Steps start This compound Waste Generated assess_waste Assess Waste Characteristics (Contaminated vs. Unused) start->assess_waste Initiate Disposal licensed_disposal Engage Licensed Waste Disposal Company assess_waste->licensed_disposal All Waste Types incineration Industrial Combustion Plant or Chemical Incinerator licensed_disposal->incineration Transport to Facility documentation Document Disposal (Manifests, Records) incineration->documentation Confirmation of Destruction end Disposal Complete documentation->end

Caption: Logical workflow for the proper disposal of this compound.

Procedural Steps for Disposal

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for collecting this compound waste.

    • Ensure the container is compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound".

  • Engage a Licensed Disposal Company: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

  • Transportation and Final Disposal: The licensed vendor will transport the waste to a permitted facility for final disposal, which should be an industrial combustion plant or a chemical incinerator.[1][2]

  • Documentation: Retain all documentation, such as waste manifests, provided by the disposal company for regulatory compliance.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations for chemical waste disposal may vary by location.

References

Safeguarding Your Research: A Guide to Handling N-Ethylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the proper handling and disposal of N-Ethylacetamide are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling to prevent potential exposure and ensure personal safety. Adherence to established safety protocols is paramount for all personnel working with this substance.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety Goggles or Face ShieldRecommended to protect against splashes. Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or other resistant gloves are suitable. Change gloves frequently, especially if they come into contact with the chemical.[3]
Body Lab Coat or Chemical-resistant ApronA lab coat should be worn to protect against incidental contact.[3] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[3] Wear clothing that covers the entire body, such as long pants and closed-toed shoes.[3]
Respiratory RespiratorNot typically required under normal use conditions with adequate ventilation.[2] However, if working in an area with inadequate ventilation or where aerosols or dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks. Follow these steps for safe laboratory practice:

  • Preparation :

    • Ensure the work area is well-ventilated.[4] A chemical fume hood is recommended.

    • Assemble all necessary materials and equipment before beginning work.

    • Inspect all PPE for integrity before donning.

    • Have an emergency plan and ensure access to an eyewash station and safety shower.

  • Handling :

    • Avoid all personal contact with the chemical, including inhalation.[4]

    • Do not eat, drink, or smoke in the designated work area.[4][5]

    • Keep containers securely sealed when not in use.[4]

    • Wash hands thoroughly with soap and water after handling.[4]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical assistance.

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any materials that have come into contact with it in a designated, labeled, and sealed container.

    • Do not mix with other waste streams.[6]

  • Disposal Method :

    • Dispose of the contents and container at an approved waste disposal plant or through an industrial combustion plant.[1][5]

    • Handle contaminated packaging in the same manner as the substance itself.[5][6]

    • Follow all local, regional, and national regulations for chemical waste disposal.

Visualizing the Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_area Ensure Well-Ventilated Area inspect_ppe Inspect PPE prep_area->inspect_ppe gather_materials Gather Materials inspect_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle this compound don_ppe->handle_chem wash_hands Wash Hands After Handling handle_chem->wash_hands collect_waste Collect Waste in Labeled Container handle_chem->collect_waste exposure In Case of Exposure handle_chem->exposure wash_hands->collect_waste dispose_waste Dispose via Approved Facility collect_waste->dispose_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-Ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.